OTS186935 trihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H29Cl4N5O2 |
|---|---|
Molecular Weight |
573.3 g/mol |
IUPAC Name |
(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride |
InChI |
InChI=1S/C25H26ClN5O2.3ClH/c1-32-23-13-24(33-2)21(26)12-20(23)22-16-31-10-6-19(11-25(31)29-22)30-9-5-18(15-30)28-14-17-3-7-27-8-4-17;;;/h3-4,6-8,10-13,16,18,28H,5,9,14-15H2,1-2H3;3*1H/t18-;;;/m0.../s1 |
InChI Key |
UXNKFOZNMKWGRK-LPECGTQYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)N4CC[C@@H](C4)NCC5=CC=NC=C5)Cl)OC.Cl.Cl.Cl |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)N4CCC(C4)NCC5=CC=NC=C5)Cl)OC.Cl.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of OTS186935 Trihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTS186935 trihydrochloride is a potent, small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2). Emerging as a promising therapeutic agent in oncology, its mechanism of action centers on the epigenetic modulation of gene expression and the potentiation of DNA damage-induced apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms, key experimental data, and relevant signaling pathways associated with OTS186935, intended for professionals in the field of drug development and cancer research.
Core Mechanism of Action: Inhibition of SUV39H2
OTS186935 functions as a direct inhibitor of the enzymatic activity of SUV39H2. SUV39H2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin formation and transcriptional repression. By binding to SUV39H2, OTS186935 blocks this catalytic activity, leading to a global reduction in H3K9me3 levels. This epigenetic modification plays a crucial role in silencing tumor suppressor genes and regulating the DNA damage response.
The inhibition of SUV39H2 by OTS186935 has been shown to reactivate the expression of silenced genes and sensitize cancer cells to DNA damaging agents. This targeted epigenetic modulation underscores the therapeutic potential of OTS186935 in various cancer types where SUV39H2 is overexpressed.
Quantitative Efficacy of OTS186935
The potency and efficacy of OTS186935 have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of OTS186935
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Enzymatic IC50 | 6.49 nM | In vitro SUV39H2 methyltransferase assay | [1][2][3][4][5] |
| Cell Growth IC50 | 0.67 µM | A549 human lung cancer cells | [1][2][4][5] |
Table 2: In Vivo Anti-Tumor Efficacy of OTS186935 in Xenograft Models [1][2][3][4][5]
| Cancer Type | Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Breast Cancer | MDA-MB-231 | NOD.CB17-Prkdcscid/J | 10 mg/kg, intravenous, daily for 14 days | 42.6% | [2][4] |
| Lung Cancer | A549 | BALB/cAJcl-nu/nu | 25 mg/kg, intravenous, daily for 14 days | 60.8% | [2][4] |
Key Signaling Pathways and Molecular Interactions
The anti-cancer effects of OTS186935 are mediated through its influence on critical cellular signaling pathways. The primary pathway involves the epigenetic regulation of gene expression through the inhibition of SUV39H2 and the subsequent impact on the DNA damage response.
SUV39H2-Mediated Gene Silencing and its Reversal by OTS186935
SUV39H2-mediated H3K9 trimethylation is a key mechanism for the transcriptional repression of tumor suppressor genes. OTS186935, by inhibiting SUV39H2, prevents this repressive histone mark, leading to a more open chromatin state and the potential for re-expression of these silenced genes.
Role in DNA Damage Response and Apoptosis
A critical aspect of OTS186935's mechanism is its interplay with the DNA damage response (DDR) pathway. SUV39H2 has been reported to methylate histone H2AX at lysine 134, which is a crucial step for the subsequent phosphorylation of H2AX to form γ-H2AX.[1][6][7][8] γ-H2AX is a key sensor and signaling molecule for DNA double-strand breaks. By inhibiting SUV39H2, OTS186935 can attenuate the formation of γ-H2AX, thereby impairing the DNA repair process and sensitizing cancer cells to DNA-damaging agents like doxorubicin.[1][3][6][7][8] This impairment of DNA repair can lead to the induction of apoptotic cell death.[1][3][6][8]
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of OTS186935.
In Vitro SUV39H2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of OTS186935 against SUV39H2.
-
General Protocol:
-
Recombinant human SUV39H2 enzyme is incubated with a histone H3 peptide substrate and the methyl donor S-adenosyl-L-[methyl-3H]methionine.
-
The reaction is initiated in a suitable assay buffer and incubated at a controlled temperature.
-
Varying concentrations of OTS186935 are added to the reaction mixture.
-
The reaction is stopped, and the amount of radiolabeled methyl group transferred to the histone peptide is quantified using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay
-
Objective: To determine the effect of OTS186935 on the proliferation of cancer cells.
-
General Protocol:
-
Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of OTS186935 or a vehicle control.
-
After a defined incubation period (e.g., 72 hours), a cell viability reagent (e.g., CellTiter-Glo®) is added to each well.
-
The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
Western Blotting for Histone Marks
-
Objective: To assess the effect of OTS186935 on the levels of H3K9me3 and γ-H2AX in cells.
-
General Protocol:
-
Cancer cells are treated with OTS186935 for a specified time.
-
Histones are extracted from the cell nuclei.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for H3K9me3, γ-H2AX, and a loading control (e.g., total Histone H3).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of OTS186935 in a living organism.
-
General Protocol:
-
Immunocompromised mice (e.g., nude or NOD/SCID) are subcutaneously injected with human cancer cells (e.g., MDA-MB-231 or A549).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives OTS186935 (e.g., via intravenous injection) according to a specific dosing schedule and duration. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blotting for biomarkers).
-
Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
-
Conclusion
This compound represents a targeted therapeutic strategy that leverages the principles of epigenetics to combat cancer. Its primary mechanism of action, the potent and specific inhibition of SUV39H2, leads to a cascade of anti-tumor effects, including the reversal of transcriptional silencing and the impairment of the DNA damage response, ultimately promoting apoptosis in cancer cells. The robust in vitro and in vivo data support its continued development as a promising anti-cancer agent. This guide provides a foundational understanding of the multifaceted mechanism of OTS186935, offering valuable insights for researchers and clinicians in the field of oncology.
References
- 1. Investigation of H2AX methylation by the SUV39H2 protein lysine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Histone methyltransferase SUV39H2 regulates cell growth and chemosensitivity in glioma via regulation of hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
OTS186935 Trihydrochloride: A Potent and Selective Inhibitor of SUV39H2 for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of OTS186935 trihydrochloride, a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H2. SUV39H2 is a key epigenetic regulator implicated in cancer progression and chemoresistance, making it a compelling target for novel anti-cancer therapeutics. This document details the mechanism of action of OTS186935, its inhibitory activity, and its effects in preclinical cancer models. Furthermore, it provides detailed experimental protocols for key assays and visual representations of relevant biological pathways and experimental workflows to support further research and development efforts.
Introduction to SUV39H2 and its Role in Cancer
Suppressor of variegation 3-9 homolog 2 (SUV39H2), also known as KMT1B, is a histone lysine methyltransferase that plays a critical role in epigenetic regulation.[1] Its primary function is to catalyze the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin formation and transcriptional repression.[1][2] Aberrant expression and activity of SUV39H2 have been linked to the pathogenesis of various cancers.
Elevated SUV39H2 levels are associated with oncogenesis and contribute to the initiation and progression of tumors.[1] One of the key mechanisms by which SUV39H2 promotes cancer is through its methylation of non-histone proteins, such as histone H2AX at lysine 134.[1][3] This methylation enhances the formation of phosphorylated H2AX (γ-H2AX), a critical component of the DNA damage response that can lead to chemoresistance in cancer cells.[1][3][4] Due to its selective expression in cancer cells and its role in tumorigenesis, SUV39H2 has emerged as an attractive molecular target for the development of novel anti-cancer drugs.[1]
This compound: A Potent SUV39H2 Inhibitor
OTS186935 is a potent and selective inhibitor of SUV39H2 methyltransferase activity.[1][3][5][6][7][8] It belongs to a series of imidazo[1,2-a]pyridine compounds and has demonstrated significant anti-tumor activity in preclinical studies.[3][4]
Mechanism of Action
OTS186935 exerts its anti-cancer effects by directly inhibiting the enzymatic activity of SUV39H2. This inhibition leads to a reduction in global H3K9me3 levels, thereby altering chromatin structure and gene expression.[1] Furthermore, by inhibiting SUV39H2-mediated methylation of H2AX, OTS186935 attenuates the formation of γ-H2AX, which can sensitize cancer cells to DNA-damaging agents like doxorubicin.[3][4] The reduction in γ-H2AX levels suggests that OTS186935 may overcome a key mechanism of chemoresistance.[3][4]
Quantitative Inhibitory Activity
The inhibitory potency of OTS186935 against SUV39H2 and its anti-proliferative effects on cancer cells have been quantified in various assays.
| Parameter | Value | Assay Type | Notes |
| SUV39H2 IC50 | 6.49 nM | Enzymatic Assay | In vitro half-maximal inhibitory concentration against SUV39H2 methyltransferase activity.[1][3][5][6][7][8] |
| A549 Cell Growth IC50 | 0.67 µM | Cell Viability Assay | In vitro half-maximal inhibitory concentration for the growth of A549 human lung cancer cells.[1][3][5][6] |
| MDA-MB-231 Tumor Growth Inhibition (TGI) | 42.6% | In vivo Xenograft Model | Tumor growth inhibition in a mouse xenograft model of MDA-MB-231 triple-negative breast cancer.[1][5] |
| A549 Tumor Growth Inhibition (TGI) | 60.8% | In vivo Xenograft Model | Tumor growth inhibition in a mouse xenograft model of A549 human lung cancer.[1][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of OTS186935.
SUV39H2 Enzymatic Inhibition Assay
This protocol describes a radiometric assay to determine the in vitro inhibitory activity of OTS186935 against SUV39H2.
Materials:
-
Recombinant human SUV39H2 enzyme
-
Histone H3 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant SUV39H2 enzyme, and the histone H3 peptide substrate.
-
Add varying concentrations of OTS186935 or vehicle control (e.g., DMSO) to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each OTS186935 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of an MTT assay to assess the anti-proliferative effects of OTS186935 on cancer cell lines.
Materials:
-
A549 or other cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of OTS186935 or vehicle control for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for H3K9me3 and γ-H2AX
This protocol details the detection of changes in H3K9me3 and γ-H2AX levels in response to OTS186935 treatment.
Materials:
-
Cancer cells treated with OTS186935
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K9me3, anti-γ-H2AX, anti-Histone H3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., Histone H3 for H3K9me3 and Actin for total protein).
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of OTS186935 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
MDA-MB-231 or A549 cancer cells
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer OTS186935 or vehicle control to the respective groups via a specified route (e.g., intravenous) and schedule (e.g., daily for 14 days).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.
Visualizations
Signaling Pathway
References
- 1. SUV39H2 Activity Assay Kit - Alta DiagnoTech [altadiagnotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Characterization of Suv39h2, a Second Histone H3 Methyltransferase Gene That Displays Testis-Specific Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
An In-Depth Technical Guide to OTS186935 Trihydrochloride: A Potent SUV39H2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of OTS186935 trihydrochloride, a potent and selective inhibitor of the histone methyltransferase SUV39H2. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound for potential therapeutic applications.
Chemical Structure and Physicochemical Properties
OTS186935 is an imidazo[1,2-a]pyridine derivative. The trihydrochloride salt has a molecular formula of C25H29Cl4N5O2 and a CAS number of 2093401-85-3. Its chemical structure is formally named (S)-1-(2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride.
Table 1: Chemical and Physicochemical Properties of OTS186935 and its Salts
| Property | Value | Source |
| Chemical Name | (S)-1-(2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine | [1] |
| Molecular Formula (Free Base) | C25H26ClN5O2 | [2] |
| Molecular Weight (Free Base) | 463.96 g/mol | [3] |
| Molecular Formula (Trihydrochloride) | C25H29Cl4N5O2 | |
| CAS Number (Trihydrochloride) | 2093401-85-3 | [4] |
| Appearance | Light yellow to yellow solid | [5] |
| SMILES (Free Base) | COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)N4CC--INVALID-LINK--NCC5=CC=NC=C5)Cl)OC | [2] |
| Solubility (Hydrochloride) | H2O: 50 mg/mL (95.73 mM; requires sonication) DMSO: 25 mg/mL (47.86 mM; requires sonication) | [5] |
Biological Activity and Mechanism of Action
OTS186935 is a highly potent inhibitor of SUV39H2, a histone methyltransferase that plays a crucial role in chromatin regulation and has been implicated in cancer development.[6][7]
Table 2: In Vitro and In Vivo Activity of OTS186935
| Parameter | Value | Cell Line/Model | Source |
| SUV39H2 Enzymatic IC50 | 6.49 nM | [2][6] | |
| A549 Cell Growth IC50 | 0.67 μM | A549 (human lung carcinoma) | [2] |
| Tumor Growth Inhibition (TGI) | 42.6% | MDA-MB-231 xenograft | [2] |
| Tumor Growth Inhibition (TGI) | 60.8% | A549 xenograft | [2] |
The primary mechanism of action of OTS186935 is the inhibition of the enzymatic activity of SUV39H2.[8] This enzyme is responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a key epigenetic mark associated with transcriptional repression and heterochromatin formation.[7][8] By inhibiting SUV39H2, OTS186935 leads to a reduction in global H3K9me3 levels.[7]
Furthermore, SUV39H2 has been shown to methylate histone H2AX at lysine 134, which is a prerequisite for the phosphorylation of H2AX (γ-H2AX), a critical component of the DNA damage response.[7][8] Inhibition of SUV39H2 by OTS186935 can regulate the production of γ-H2AX, potentially sensitizing cancer cells to DNA-damaging agents like doxorubicin.[8][9]
Experimental Protocols
In Vitro SUV39H2 Enzymatic Assay
A standard method to determine the enzymatic inhibitory activity of OTS186935 against SUV39H2 involves a radiometric assay using [3H]-S-adenosyl-L-methionine as a methyl donor and a histone H3-derived peptide as a substrate.
Protocol:
-
Prepare a reaction mixture containing recombinant human SUV39H2 enzyme, a biotinylated histone H3 (1-21) peptide, and varying concentrations of OTS186935 in an appropriate assay buffer.
-
Initiate the reaction by adding [3H]-S-adenosyl-L-methionine.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a high concentration of unlabeled S-adenosyl-L-methionine.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Wash the plate to remove unincorporated [3H]-S-adenosyl-L-methionine.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assays
Cell Lines:
-
A549 (human lung carcinoma)
-
MDA-MB-231 (human breast adenocarcinoma)
-
BT-20 (human breast carcinoma)
Cell Viability Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of OTS186935 for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
In Vivo Xenograft Studies
Animal Models:
-
Female NOD.CB17-Prkdcscid/J mice for MDA-MB-231 xenografts.[10]
-
Female BALB/cAJcl-nu/nu mice for A549 xenografts.[10]
Tumor Implantation and Drug Administration:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS and Matrigel) into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
For intravenous administration, formulate OTS186935 in a suitable vehicle. A reported formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a concentration of 2.08 mg/mL.[5]
-
Administer OTS186935 intravenously once daily for a specified period (e.g., 14 days) at doses of 10 mg/kg or 25 mg/kg.[5]
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Synthesis Overview
The synthesis of OTS186935 involves the construction of the core imidazo[1,2-a]pyridine scaffold. A common synthetic route involves the condensation of a 2-aminopyridine derivative with an α-haloketone. The specific synthesis of OTS186935, ((S)-1-(2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine), would involve a multi-step process to introduce the specific substituents at the 2, 7, and 3-positions of the imidazo[1,2-a]pyridine ring system. While the exact, detailed synthesis is likely proprietary, the general approach is well-established in medicinal chemistry.
Conclusion
This compound is a potent and specific inhibitor of SUV39H2 with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action, involving the modulation of key epigenetic and DNA damage response pathways, makes it a compelling candidate for further investigation as a potential therapeutic agent. This guide provides a foundational understanding of its chemical and biological properties to aid in the design and execution of future research.
References
- 1. (S)-1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine | C25H26ClN5O2 | CID 135281262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OTS186935 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cas No.2093401-85-3 — TargetMol Chemicals [targetmol.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
A Technical Guide to OTS186935: A Potent SUV39H2 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of OTS186935, a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2. The information presented herein is intended to support further research and development of this compound as a potential anti-cancer therapeutic.
Discovery and Rationale
OTS186935 was identified through a focused drug discovery program aimed at developing inhibitors of SUV39H2 (Suppressor of variegation 3-9 homolog 2), a lysine methyltransferase also known as KMT1B.[1] SUV39H2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression and heterochromatin formation.[1][2] Furthermore, SUV39H2 has been reported to methylate non-histone proteins, including histone H2AX at lysine 134. This methylation enhances the phosphorylation of H2AX (γ-H2AX), a key event in the DNA damage response that can contribute to chemoresistance in cancer cells.[1][3][4][5] Given its role in tumorigenesis and its selective expression in cancer cells, SUV39H2 represents a promising molecular target for anticancer therapeutics.[1]
OTS186935 emerged from the optimization of a series of imidazo[1,2-a]pyridine compounds.[3][4][5] An earlier compound in the series, OTS193320, demonstrated the ability to decrease global H3K9me3 levels, trigger apoptosis in breast cancer cells, and sensitize them to doxorubicin by reducing γ-H2AX levels.[2][3][4][5] Further optimization led to the synthesis of OTS186935, which exhibited superior in vivo efficacy.[3][4][5]
Synthesis
The chemical structure of OTS186935 is (S)-1-(2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine.[3] The synthesis of OTS186935 has been described in patent WO2017058503.[3] The synthesis was carried out by contract with Albany Molecular Research, Inc.[3] While the detailed step-by-step synthesis protocol is proprietary and contained within the patent document, the general approach involved the modification of the imidazo[1,2-a]pyridine scaffold at the 7-position.[3]
Quantitative Biological Data
The biological activity of OTS186935 has been characterized through various in vitro and in vivo assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Description | Reference(s) |
| Enzymatic IC50 | 6.49 nM | 50% inhibitory concentration against SUV39H2 methyltransferase activity in an in vitro enzymatic assay. | [3][6][7][8][9] |
| Cellular IC50 | 0.67 µM | 50% inhibitory concentration for the growth of A549 human lung cancer cells after 72 hours of exposure. | [1][3][6][8] |
| In Vivo Efficacy (TGI) | 42.6% | Tumor growth inhibition in an MDA-MB-231 breast cancer xenograft model (10 mg/kg, i.v., daily for 14 days). | [1][3][8] |
| In Vivo Efficacy (TGI) | 60.8% | Tumor growth inhibition in an A549 lung cancer xenograft model (25 mg/kg, i.v., daily for 14 days). | [1][3][8] |
| In Vivo Efficacy (TGI) | 49% | Tumor growth inhibition in an A549 lung cancer xenograft model in combination with doxorubicin. | [3] |
TGI: Tumor Growth Inhibition
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
In Vitro Methyltransferase Assay The inhibitory activity of OTS186935 against SUV39H2 was determined using an in vitro methyltransferase assay.[3]
-
Compound Preparation: OTS186935 was serially diluted to create a range of concentrations (typically 10 doses).
-
Reaction Mixture: The diluted compound was mixed with a biotin-conjugated histone H3 peptide substrate.
-
Enzyme Addition: The enzymatic reaction was initiated by the addition of the SUV39H2 enzyme.
-
Incubation: The reaction mixture was incubated to allow for methyltransferase activity.
-
Detection: The level of peptide methylation was quantified, likely using a method that detects the incorporation of a labeled methyl group or a specific antibody for the methylated peptide.
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated using GraphPad Prism software.[3]
Cell Growth Inhibition Assay (IC50 Determination) The effect of OTS186935 on cancer cell proliferation was assessed using a cell viability assay.[3]
-
Cell Seeding: A549 cells were seeded in 96-well plates at a density of 4 x 10^3 cells per well.
-
Adhesion: The cells were allowed to adhere for 24 hours.
-
Compound Exposure: The cell culture medium was replaced with a medium containing various concentrations of OTS186935. The cells were then exposed to the compound for 72 hours.
-
Viability Assessment: Cell viability was measured using the Cell Counting Kit-8 (CCK-8) system from Dojindo.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, was calculated.
In Vivo Xenograft Studies The anti-tumor efficacy of OTS186935 was evaluated in mouse xenograft models.[3]
-
Cell Implantation: Human cancer cell lines (MDA-MB-231 for breast cancer and A549 for lung cancer) were implanted into immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to a size of approximately 150 to 250 mm³.
-
Randomization: The animals were then randomized into different treatment groups (n=6 for MDA-MB-231 studies, n=3 for A549 single-agent studies, and n=6 for A549 combination studies).
-
Compound Administration: OTS186935 was formulated in a 5% glucose solution and administered intravenously (i.v.) via the tail vein once daily for 14 days. The administered volume was 10 mL/kg of body weight.
-
Dosage: For the MDA-MB-231 model, a dose of 10 mg/kg was used. For the A549 model, a dose of 25 mg/kg was used.
-
Monitoring: Tumor volumes and the body weights of the mice were measured regularly throughout the study.
-
Efficacy Evaluation: The tumor growth inhibition (TGI) was calculated at the end of the study. The treatment was reported to be well-tolerated, with no significant body weight loss or detectable toxicity.[2][3]
Mechanism of Action and Signaling Pathways
OTS186935 exerts its anti-cancer effects by inhibiting the methyltransferase activity of SUV39H2. This leads to a reduction in H3K9me3 levels and a decrease in the methylation of H2AX at lysine 134.[1][3] The latter is particularly significant as it attenuates the formation of γ-H2AX, a critical component of the DNA damage response that can promote chemoresistance.[1][3][4][5] By inhibiting this pathway, OTS186935 can sensitize cancer cells to DNA-damaging agents like doxorubicin.[3][4][5]
Caption: Signaling pathway of OTS186935 action.
Experimental and Logical Workflows
The development and evaluation of OTS186935 followed a logical progression from in vitro characterization to in vivo validation.
Caption: Experimental workflow for OTS186935 evaluation.
Future Directions
The promising preclinical data for OTS186935 warrant further investigation into its therapeutic potential. Future studies could focus on:
-
Combination Therapies: Exploring the synergistic effects of OTS186935 with a broader range of chemotherapeutic agents and targeted therapies.
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to SUV39H2 inhibition.
-
Clinical Trials: Advancing OTS186935 into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in cancer patients.[10]
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to OTS186935 to inform the development of next-generation inhibitors and rational combination strategies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. OTS186935 | TargetMol [targetmol.com]
- 10. UCSF Neoplasms Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]
Preclinical Profile of OTS186935: A Novel SUV39H2 Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Preclinical Evaluation of OTS186935 Trihydrochloride in Oncology Models
This technical guide provides a comprehensive overview of the preclinical data for OTS186935, a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.
Core Efficacy Data
OTS186935 has demonstrated significant anti-cancer activity in various preclinical models. The quantitative data from these studies are summarized below, highlighting the compound's potency and efficacy.
Table 1: In Vitro Activity of OTS186935
| Assay Type | Target/Cell Line | IC50 Value |
| Enzymatic Assay | SUV39H2 | 6.49 nM[1][2][3][4] |
| Cell Growth Inhibition | A549 (Lung Cancer) | 0.67 µM[1][2][3] |
Table 2: In Vivo Efficacy of OTS186935 in Xenograft Models
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 10 mg/kg, IV, once daily for 14 days | 42.6% (p=0.0006)[1] | Well-tolerated with minimal impact on body weight.[1] |
| A549 (Lung Cancer) | 25 mg/kg, IV, once daily for 14 days | 60.8% (p=0.022)[1] | No significant body weight loss or observable toxicity.[1] |
| A549 (Lung Cancer) in combination with Doxorubicin | 10 mg/kg OTS186935 (IV, daily for 14 days) + 10 mg/kg Doxorubicin (IV, on days 2 and 9) | Enhanced anti-tumor effect | Combination treatment was investigated to assess synergistic effects.[1] |
Mechanism of Action: Targeting the SUV39H2 Pathway
OTS186935 functions by inhibiting SUV39H2, a lysine methyltransferase that plays a crucial role in epigenetic regulation and DNA damage response.[4][5] SUV39H2 methylates histone H3 at lysine 9 (H3K9), leading to transcriptional repression.[4] Additionally, it methylates histone H2AX at lysine 134, which promotes the phosphorylation of H2AX (γ-H2AX), a key marker of DNA double-strand breaks and a factor in chemoresistance.[5][6][7] By inhibiting SUV39H2, OTS186935 reduces global H3K9 trimethylation and attenuates γ-H2AX levels, thereby inducing apoptotic cell death and potentially sensitizing cancer cells to DNA-damaging agents like doxorubicin.[1][6][7]
Caption: Mechanism of action of OTS186935 in cancer cells.
Experimental Protocols
The preclinical evaluation of OTS186935 involved a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
-
Enzymatic Assay: The inhibitory activity of OTS186935 against SUV39H2 was determined using a standard enzymatic assay. The IC50 value was calculated to quantify the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Cell Viability Assay: The A549 human lung cancer cell line was used to assess the effect of OTS186935 on cell growth. Cells were cultured under standard conditions and treated with varying concentrations of the compound. Cell viability was measured to determine the IC50 for growth inhibition.
The in vivo anti-tumor efficacy of OTS186935 was evaluated in mouse xenograft models.
-
Animal Models: Immunodeficient mice were used for the xenograft studies.
-
Cell Lines: MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) human cell lines were used to establish tumors.
-
Tumor Implantation: Cancer cells were implanted subcutaneously into the mice.
-
Treatment Administration: OTS186935 was formulated in a 5% glucose solution for intravenous (IV) injection via the tail vein.[1] Doxorubicin hydrochloride was prepared in a 0.9% sodium chloride solution.[1] The administration volume was 10 mL/kg of body weight.[1]
-
Dosing and Schedule:
-
Efficacy Evaluation: Tumor volumes were measured regularly using calipers.[1] The primary endpoint was tumor growth inhibition (TGI). Animal body weights were also monitored to assess toxicity.
-
Pharmacodynamic Analysis: To confirm the on-target effect of OTS186935 in vivo, nuclear extracts were prepared from excised xenograft tumors to measure the levels of H3K9me3.[1]
Caption: Experimental workflow for in vivo xenograft studies.
Conclusion
The preclinical data for OTS186935 demonstrate its potential as a novel anti-cancer agent. It exhibits potent inhibition of its target, SUV39H2, leading to significant tumor growth suppression in both breast and lung cancer xenograft models without detectable toxicity.[2][3][6][7] The mechanism of action, involving the modulation of histone methylation and the DNA damage response pathway, provides a strong rationale for its further development, both as a monotherapy and in combination with other anti-cancer drugs. These findings underscore the promise of SUV39H2 inhibition as a therapeutic strategy in oncology.[6]
References
- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Function of SUV39H2 in Cancer Progression
Introduction
Suppressor of variegation 3-9 homolog 2 (SUV39H2), also known as KMT1B, is a crucial histone lysine methyltransferase (KMT) that plays a significant role in epigenetic regulation.[1][2] As a member of the SUV39 subfamily, its primary function is to catalyze the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2/3), a hallmark of heterochromatin formation and transcriptional repression.[1][2][3][4] While its expression in healthy adult tissues is largely restricted to the testes, SUV39H2 is frequently overexpressed in a wide array of human cancers, including leukemia, lung, breast, colorectal, and prostate cancers.[1][2][5][6][7] Accumulating evidence points to SUV39H2 as a key oncogenic driver, contributing to the initiation, progression, metastasis, and chemoresistance of various malignancies, making it a promising target for novel anti-cancer therapies.[1][2][6] This guide provides a comprehensive overview of the biological functions of SUV39H2 in cancer, detailing its molecular mechanisms, summarizing key quantitative data, and outlining relevant experimental protocols.
I. The Role and Expression of SUV39H2 Across Various Cancers
SUV39H2's role in cancer is predominantly oncogenic, though some context-dependent tumor-suppressive functions have been reported. Its overexpression is a common feature across numerous cancer types and often correlates with poor patient outcomes.
Quantitative Data Summary: SUV39H2 Expression and Clinical Correlation
| Cancer Type | SUV39H2 Expression Status | Clinical Correlation | References |
| Acute Lymphoblastic Leukemia (ALL) | Significantly higher mRNA levels in ALL blasts and cell lines compared to normal peripheral blood mononuclear cells (P<0.001).[8] | Higher expression at diagnosis compared to remission (P=0.007); overexpression confers chemoresistance.[8] | [8] |
| Breast Cancer | Significantly upregulated in all tested breast cancer cell lines compared to normal breast tissue.[9] | High expression correlates with poorer relapse-free survival (P=1.7x10⁻¹¹).[9] | [9] |
| Colorectal Cancer (CRC) | Upregulated in CRC tissues compared to adjacent non-neoplastic tissues.[10][11] | High expression is strongly associated with distant metastasis (P=0.016), advanced TNM stage (P=0.038), and shorter overall and progression-free survival (P=0.018).[11] | [10][11] |
| Glioma | Highly expressed in glioma tissues relative to normal tissues; expression positively correlates with tumor grade.[12] | High expression is associated with poorer patient survival.[12] | [12] |
| Hepatocellular Carcinoma (HCC) | Up-regulated mRNA and protein expression in HCC tissues; highly associated with HCV infection and tumor stage.[1] | Contributes to malignant transformation.[1] | [1][13] |
| Lung Cancer | Elevated in lung adenocarcinoma patients relative to normal tissue.[3] A novel SNP in the 3'-UTR is associated with increased lung cancer risk.[14] | Higher expression correlates with poorer survival.[3] However, one study reported better survival for patients with higher SUV39H2 levels.[3] | [1][3][14] |
| Osteosarcoma | Increased mRNA expression in osteosarcoma cell lines (HOS, U2OS, MG-63) compared with normal osteoblast cells.[5] | Promotes cell proliferation and contributes to development and progression.[5][15] | [5][15] |
| Prostate Cancer (PCa) | Overexpressed in PCa. | Enhances androgen receptor (AR) transcriptional activity; knockdown inhibits cell proliferation and increases chemosensitivity.[1][16] | [1][16] |
| Lymphomas | Overexpressed.[1] | A contradictory study showed that Suv39h-deficient mice had an increased incidence of B-cell lymphomas, suggesting a tumor suppressor role in this context.[1] | [1] |
II. Molecular Mechanisms and Signaling Pathways
SUV39H2 drives cancer progression through multiple mechanisms, primarily by epigenetically silencing tumor suppressor genes and modulating key signaling pathways.
A. Transcriptional Repression via H3K9 Trimethylation
The canonical function of SUV39H2 is to deposit the H3K9me3 repressive mark on the promoter regions of target genes, leading to chromatin condensation and gene silencing.
-
Tumor Suppressor Gene Silencing: SUV39H2 has been shown to directly bind to the promoters of several tumor suppressor genes, inhibiting their transcription. This includes:
-
SLIT1 in colorectal cancer, promoting proliferation and metastasis.[6][10][11]
-
FAS in metastatic colorectal cancer, protecting cancer cells from apoptosis.[1][4][6]
-
p16 in gastric cancer, where it is recruited by CBX7 to downregulate p16 expression.[1][4][6]
-
OPTN in lung adenocarcinoma, which is associated with autophagy-related apoptosis.[1]
-
HHIP in glioma, which in turn activates the Hedgehog signaling pathway.[6][12]
-
B. Regulation of Oncogenic Pathways
Beyond direct gene silencing, SUV39H2 interacts with and modulates various proteins and signaling cascades to promote tumorigenesis.
-
Hedgehog Signaling in Glioma: SUV39H2 represses the expression of Hedgehog Interacting Protein (HHIP), a negative regulator of the Hedgehog pathway.[6][12] This leads to the activation of GLI1, promoting glioma cell growth and enhancing chemoresistance.[12]
-
AKT/FOXO Signaling in Prostate Cancer: SUV39H2 regulates the AKT/FOXO signaling pathway by increasing the phosphorylation of Akt and FOXO3a, which is linked to apoptosis and chemosensitivity in prostate cancer cells.[16]
-
Androgen Receptor (AR) Coactivation: In prostate cancer, SUV39H2 acts as a coactivator for the androgen receptor (AR).[1] It interacts with AR and its coregulator MAGE-A11, and is recruited to the enhancer region of AR target genes like PSA, enhancing their transcription.[1][13]
-
Stabilization of LSD1: SUV39H2 can methylate and stabilize the lysine-specific histone demethylase 1 (LSD1) by preventing its polyubiquitination and subsequent degradation.[1][6] This creates a complex regulatory crosstalk, as LSD1 itself is involved in demethylating other histone marks.[6][7]
C. Role in DNA Damage and Chemoresistance
SUV39H2 also methylates non-histone proteins, influencing crucial cellular processes like the DNA damage response (DDR).
-
Methylation of H2AX: SUV39H2 has been reported to methylate histone H2AX on lysine 134 (H2AXK134me).[1][9][17][18] This modification is thought to enhance the subsequent phosphorylation of H2AX at serine 139 (γ-H2AX), a critical step in recruiting DNA repair machinery.[1][9][17] By augmenting the DDR, SUV39H2 overexpression can confer resistance to DNA-damaging chemotherapeutic agents like doxorubicin.[5][9][17][18] Inhibition of SUV39H2 has been shown to reduce γ-H2AX levels and sensitize cancer cells to chemotherapy.[9][17]
III. SUV39H2 as a Therapeutic Target
Given its restricted expression in normal tissues and its pivotal oncogenic roles, SUV39H2 is an attractive target for cancer therapy.[18] Several small-molecule inhibitors have been developed and show promising anti-cancer activity.
Quantitative Data Summary: Preclinical Efficacy of SUV39H2 Inhibitors
| Inhibitor | Cancer Model | In Vitro Effect | In Vivo Effect (Xenograft Model) | Reference |
| OTS186935 | Breast Cancer (MDA-MB-231) | - | 42.6% Tumor Growth Inhibition (TGI) | [18] |
| OTS186935 | Lung Cancer (A549) | IC50 = 0.67 µM | 60.8% Tumor Growth Inhibition (TGI) | [18] |
| OTS193320 | Breast Cancer (MDA-MB-231, BT-20) | Decreased global H3K9me3 levels; triggered apoptosis; sensitized cells to doxorubicin. | Not specified, OTS186935 was the optimized compound for in vivo studies. | [9][17] |
IV. Key Experimental Protocols
Studying the function of SUV39H2 involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
A. In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of SUV39H2 on a given substrate.
Objective: To determine if a protein (SUV39H2) can methylate a specific substrate (e.g., recombinant histone H3, histone peptides, or nucleosomes).
Methodology:
-
Enzyme Preparation: Use recombinant purified SUV39H2 or bacterial cell extracts containing overexpressed SUV39H2.[19]
-
Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube on ice.[19]
-
The mixture typically contains:
-
Reaction Buffer: A buffer providing optimal pH and salt conditions (e.g., 50 mM Tris-HCl, KCl, MgCl₂).[20]
-
Enzyme: 1-5 µl of the SUV39H2 preparation.[20]
-
Substrate: 1-5 µg of the histone substrate (e.g., recombinant H3, core histones, or specific peptides).[19][20]
-
Methyl Donor: S-adenosyl-L-[methyl-¹⁴C]-methionine (¹⁴C-SAM) or S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as a radioactive methyl group donor.[19][20][21]
-
-
-
Incubation: Incubate the reaction at 30-37°C for 1-2 hours to allow the methylation reaction to proceed.[20]
-
Stopping the Reaction: Terminate the reaction by adding 5x SDS-PAGE loading buffer and boiling at 100°C for 5 minutes.[20]
-
Detection and Analysis:
-
SDS-PAGE: Separate the reaction products on a 15% SDS-PAGE gel.[20] Stain with Coomassie Blue to visualize total protein and ensure equal substrate loading.[19][20]
-
Autoradiography/Fluorography: Dry the gel and expose it to X-ray film or a phosphor screen to detect the radioactive signal from the incorporated methyl groups on the substrate.[19][20]
-
Scintillation Counting: Alternatively, spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated ³H-SAM, and measure the incorporated radioactivity using a scintillation counter for a quantitative readout.[19]
-
B. Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if SUV39H2 or its catalytic mark (H3K9me3) is physically associated with specific genomic regions (e.g., gene promoters) in vivo.
Objective: To detect the enrichment of H3K9me3 at the promoter of a target gene (e.g., SLIT1) in cancer cells expressing high levels of SUV39H2.
Methodology:
-
Cross-linking: Treat cultured cancer cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the target of interest (e.g., anti-H3K9me3 antibody). A non-specific IgG antibody is used as a negative control.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples. Degrade proteins with Proteinase K.
-
DNA Purification: Purify the co-precipitated DNA.
-
Analysis (qPCR): Use quantitative PCR (qPCR) with primers designed to amplify a specific region of interest (e.g., the SLIT1 promoter). The amount of amplified DNA in the H3K9me3 IP sample is compared to the amount in the IgG control and normalized to an input control (chromatin saved before IP). A significant increase indicates enrichment of the H3K9me3 mark at that locus.
C. In Vivo Tumor Xenograft Model
This model is essential for evaluating the effect of SUV39H2 on tumor growth and the efficacy of its inhibitors in a living organism.
Objective: To assess the effect of an SUV39H2 inhibitor (e.g., OTS186935) on the growth of human cancer cells in an immunodeficient mouse model.
Methodology:
-
Cell Culture: Culture human cancer cells known to overexpress SUV39H2 (e.g., MDA-MB-231 breast cancer or A549 lung cancer cells).[9][17][22]
-
Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups.
-
Monitoring: Measure tumor volume (e.g., using calipers) and mouse body weight regularly (e.g., twice weekly) to monitor efficacy and toxicity.[12]
-
Endpoint and Analysis: At the end of the study (e.g., after 21 days or when tumors reach a maximum size), euthanize the mice, excise the tumors, and measure their final weight and volume.[12] The tumor growth inhibition (TGI) percentage can be calculated to quantify the inhibitor's efficacy.
V. Conclusion and Future Perspectives
SUV39H2 has firmly emerged as a key player in the epigenetic landscape of cancer. Its role as an oncogene is well-documented across a multitude of cancers, where it promotes proliferation, metastasis, and chemoresistance by silencing tumor suppressors and modulating critical oncogenic pathways.[1][2] The restricted expression pattern of SUV39H2 makes it an ideal therapeutic target, and the development of potent small-molecule inhibitors like OTS186935 has shown significant promise in preclinical models.[17][18][22]
Future research should focus on several key areas:
-
Clarifying Dual Roles: Further investigation is needed to understand the contexts in which SUV39H2 may act as a tumor suppressor, as suggested in some lymphoma and lung cancer studies.[1][3][6]
-
Biomarker Development: Identifying reliable biomarkers to predict which patients will respond best to SUV39H2 inhibition is crucial for clinical translation.
-
Combination Therapies: Exploring the synergistic effects of SUV39H2 inhibitors with existing chemotherapies, targeted therapies, and immunotherapies could lead to more effective treatment regimens.[1][17]
-
Expanding Non-Histone Substrates: A deeper understanding of the full range of SUV39H2's non-histone substrates will likely reveal novel mechanisms of its function in cancer.
References
- 1. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View [jcancer.org]
- 2. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight into the multi-faceted role of the SUV family of H3K9 methyltransferases in carcinogenesis and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure, Activity and Function of the Suv39h1 and Suv39h2 Protein Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Suppressor of Variegation 3-9 Homologue 2 (SUV39H2) in Acute Lymphoblastic Leukemia (ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SUV39H2 promotes colorectal cancer proliferation and metastasis via tri-methylation of the SLIT1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone methyltransferase SUV39H2 regulates cell growth and chemosensitivity in glioma via regulation of hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Histone methyltransferase SUV39H2 serves oncogenic roles in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histone methyltransferase SUV39H2 regulates apoptosis and chemosensitivity in prostate cancer through AKT/FOXO signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cancer-research-network.com [cancer-research-network.com]
- 19. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histone Methyltransferase Assay in vitro [bio-protocol.org]
- 21. Detection and Quantification of Histone Methyltransferase Activity In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 22. oncotarget.com [oncotarget.com]
OTS186935 Trihydrochloride: A Technical Guide to its Impact on γ-H2AX Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of OTS186935 trihydrochloride, a potent small-molecule inhibitor of the protein methyltransferase SUV39H2. It details the mechanism by which OTS186935 impacts the critical DNA damage response (DDR) marker, phosphorylated histone H2AX (γ-H2AX), thereby sensitizing cancer cells to genotoxic agents. This document consolidates key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction: The Role of SUV39H2 and γ-H2AX in Cancer
The DNA damage response is a crucial network of cellular pathways that detects and repairs DNA lesions, maintaining genomic integrity. A key event in this process is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX.[1] This modification serves as a beacon, accumulating at sites of DNA double-strand breaks (DSBs) to recruit a cascade of repair proteins. In many cancer cells, an overactive DDR contributes to resistance against DNA-damaging therapies like chemotherapy and radiotherapy.[1]
The protein methyltransferase SUV39H2 has been identified as a critical upstream regulator of this process.[2][3] SUV39H2 methylates histone H2AX at lysine 134, a modification that enhances the subsequent phosphorylation of H2AX to form γ-H2AX.[2][4] This amplified γ-H2AX signal promotes robust DNA repair, leading to increased chemo- and radio-resistance in cancer cells.[4] Consequently, inhibiting SUV39H2 presents a novel therapeutic strategy to undermine the DNA repair capabilities of cancer cells and enhance the efficacy of existing treatments. OTS186935 is a potent and selective inhibitor of SUV39H2, developed to exploit this therapeutic vulnerability.[2][4]
Mechanism of Action of OTS186935
OTS186935 exerts its biological effects by directly inhibiting the enzymatic activity of SUV39H2. By blocking SUV39H2, OTS186935 prevents the methylation of histone H2AX at lysine 134.[2][4] This lack of methylation impairs the subsequent phosphorylation of H2AX at serine 139 in response to DNA damage. The resulting attenuation of γ-H2AX formation disrupts the recruitment and assembly of DNA repair complexes at the damage site. This impairment of the DNA damage response leads to an accumulation of unresolved DNA lesions, ultimately sensitizing cancer cells to DNA-damaging agents like doxorubicin and promoting apoptotic cell death.[3][4]
Caption: OTS186935 inhibits SUV39H2, blocking H2AX methylation and γ-H2AX signaling.
Quantitative Data Presentation
The following tables summarize the key quantitative metrics defining the potency and efficacy of OTS186935.
Table 1: In Vitro Potency of OTS186935
| Target/Cell Line | Metric | Value | Reference |
| SUV39H2 (protein methyltransferase) | IC₅₀ | 6.49 nM | [5] |
| A549 (human lung carcinoma) | IC₅₀ | 0.67 µM | [5] |
Table 2: In Vivo Efficacy of OTS186935 in Xenograft Models
| Cancer Cell Line | Mouse Model | Dosage & Administration | Outcome | Reference |
| MDA-MB-231 (human breast adenocarcinoma) | NOD.CB17-Prkdcscid/J | 10 mg/kg, Intravenously, once daily for 14 days | 42.6% Tumor Growth Inhibition (TGI) on day 14 | [5] |
| A549 (human lung carcinoma) | BALB/cAJcl-nu/nu | 25 mg/kg, Intravenously, once daily for 14 days | 60.8% Tumor Growth Inhibition (TGI) without significant toxicity | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the impact of OTS186935 on γ-H2AX signaling.
Western Blot for γ-H2AX Detection
This protocol is designed to quantify changes in γ-H2AX protein levels following treatment with OTS186935 and/or a DNA-damaging agent.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-γ-H2AX (Ser139), Mouse anti-β-Actin or Tubulin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Plate cells (e.g., MDA-MB-231, A549) and allow them to adhere. Treat with OTS186935, a DNA-damaging agent (e.g., Doxorubicin), or a combination for the desired time. Include a vehicle control.
-
Lysate Preparation: Place culture dishes on ice, wash cells with ice-cold PBS, and lyse them by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against γ-H2AX (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for a loading control (β-Actin or Tubulin).
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
Immunofluorescence for γ-H2AX Foci Formation
This protocol allows for the visualization and quantification of DNA damage foci within the nucleus of treated cells.
Materials:
-
Glass coverslips in multi-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-γ-H2AX (Ser139)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells onto sterile glass coverslips in a multi-well plate. After attachment, treat with OTS186935 and/or a DNA-damaging agent as described for the western blot.
-
Fixation: Aspirate the media, wash gently with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS, then permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γ-H2AX primary antibody in blocking buffer (e.g., 1:500) and incubate on the coverslips overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Add DAPI solution to stain the nuclei for 5 minutes.
-
Mounting: Wash once more with PBS. Carefully mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images and quantify the number of γ-H2AX foci per nucleus using imaging software (e.g., ImageJ). A reduction in the number and intensity of foci in the OTS186935-treated groups (especially in combination with a DNA-damaging agent) would be the expected outcome.
Caption: Workflow for analyzing OTS186935's effect on γ-H2AX levels and foci formation.
Conclusion
This compound is a potent inhibitor of SUV39H2 that effectively reduces γ-H2AX signaling in response to DNA damage. By preventing a key epigenetic modification on histone H2AX, it compromises the DNA repair capacity of cancer cells. This mechanism of action has been validated through in vitro and in vivo studies, which demonstrate its potential to sensitize tumors to conventional chemotherapies. The methodologies and data presented in this guide provide a comprehensive resource for researchers investigating SUV39H2 inhibition as a promising anti-cancer strategy.
References
OTS186935 Trihydrochloride: An In-depth Technical Guide to its In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro inhibitory activity of OTS186935 trihydrochloride, a potent small molecule inhibitor of the protein methyltransferase SUV39H2. The document details its biochemical and cell-based half-maximal inhibitory concentrations (IC50), outlines the experimental methodologies for their determination, and illustrates the key signaling pathways involved.
Core Efficacy Data: In Vitro IC50 Values
OTS186935 has demonstrated potent inhibitory activity against its primary target, SUV39H2, and has shown significant effects on the proliferation of cancer cell lines. The IC50 values are summarized below.
| Assay Type | Target/Cell Line | IC50 Value |
| Enzymatic Assay | SUV39H2 | 6.49 nM |
| Cell Growth Assay | A549 | 0.67 µM |
Mechanism of Action and Signaling Pathways
OTS186935 functions as a highly specific inhibitor of the SUV39H2 methyltransferase.[1][2][3][4] This inhibition leads to a downstream cascade of cellular events, primarily impacting histone methylation and the DNA damage response. By reducing the levels of histone H3 lysine 9 tri-methylation (H3K9me3), OTS186935 can alter chromatin structure and gene expression.[1][2][4] Furthermore, its ability to modulate the phosphorylation of histone H2AX (γ-H2AX) suggests a role in sensitizing cancer cells to chemotherapeutic agents that induce DNA damage, such as doxorubicin.[1][2][3][4][5][6][7] In some cellular contexts, such as glioma, SUV39H2 has been implicated in the regulation of the Hedgehog signaling pathway.[8]
Below are diagrams illustrating the targeted signaling pathway and a general workflow for determining in vitro IC50 values.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the likely protocols for determining the enzymatic and cell-based IC50 values of OTS186935.
Enzymatic IC50 Determination (SUV39H2)
This assay directly measures the ability of OTS186935 to inhibit the enzymatic activity of SUV39H2.
-
Objective: To quantify the concentration of OTS186935 required to inhibit 50% of SUV39H2 methyltransferase activity.
-
Materials:
-
Recombinant human SUV39H2 enzyme
-
Histone H3 peptide substrate (e.g., biotinylated H3K9)
-
S-adenosyl-L-methionine (SAM) as a methyl donor
-
Detection reagents (e.g., europium-labeled anti-H3K9me3 antibody)
-
Assay buffer
-
This compound
-
384-well assay plates
-
-
Procedure:
-
A serial dilution of OTS186935 is prepared in assay buffer.
-
The SUV39H2 enzyme, histone H3 substrate, and the various concentrations of OTS186935 are added to the wells of a 384-well plate.
-
The enzymatic reaction is initiated by the addition of SAM.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for histone methylation.
-
The reaction is stopped, and detection reagents are added.
-
The signal, which is proportional to the extent of histone methylation, is measured using a plate reader (e.g., time-resolved fluorescence).
-
The data is normalized to positive (no inhibitor) and negative (no enzyme) controls.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based IC50 Determination (A549 Cell Growth)
This assay assesses the effect of OTS186935 on the proliferation and viability of the A549 human lung cancer cell line.
-
Objective: To determine the concentration of OTS186935 that reduces the growth of A549 cells by 50%.
-
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well clear-bottom cell culture plates
-
-
Procedure:
-
A549 cells are seeded into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allowed to adhere overnight.
-
A serial dilution of OTS186935 is prepared in cell culture medium.
-
The existing medium is removed from the cells, and the medium containing the various concentrations of OTS186935 is added.
-
The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Following incubation, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated for a short period to allow for signal development.
-
The luminescence or absorbance is measured using a plate reader.
-
The data is normalized to vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
This guide provides foundational data and methodologies for understanding the in vitro profile of this compound. These protocols and pathway diagrams serve as a valuable resource for researchers investigating SUV39H2 inhibition as a potential therapeutic strategy in oncology.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. OTS186935 | TargetMol [targetmol.com]
- 8. Histone methyltransferase SUV39H2 regulates cell growth and chemosensitivity in glioma via regulation of hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Therapeutic Applications of SUV39H2 Inhibitors
Introduction
Suppressor of variegation 3-9 homolog 2 (SUV39H2), also known as Lysine N-methyltransferase 1B (KMT1B), is a crucial epigenetic modifier.[1][2] It belongs to the SUV39 family of histone methyltransferases (KMTs) that specifically catalyze the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2/3).[1][3][4] This modification is a hallmark of transcriptionally silent heterochromatin.[5] By depositing H3K9me3 marks, SUV39H2 plays a fundamental role in establishing and maintaining heterochromatin structure, silencing gene expression, and ensuring genome stability.[1][6][7][8] While its expression in healthy adult tissues is largely restricted to the testis, SUV39H2 is frequently overexpressed in a wide array of human cancers, including leukemia, lymphomas, and various solid tumors like breast, lung, and colorectal cancer.[1][9][10][11][12] This aberrant expression has established SUV39H2 as a significant oncogene, making it an attractive target for novel anti-cancer therapies.[1][9][13]
The Role of SUV39H2 in Carcinogenesis
Accumulating evidence indicates that SUV39H2 contributes to the initiation and progression of cancer through several mechanisms:[1][9]
-
Transcriptional Repression of Tumor Suppressor Genes: SUV39H2 silences tumor suppressor genes by trimethylating H3K9 at their promoter regions. Known targets include FAS, p16, SLIT1, and the Hedgehog Interacting Protein (HHIP), leading to uncontrolled cell proliferation and survival.[1][10][14]
-
Enhancement of Chemoresistance: A critical oncogenic function of SUV39H2 is its role in the DNA damage response. SUV39H2 methylates histone H2AX on lysine 134, which promotes the phosphorylation of H2AX (γ-H2AX), a key step in DNA repair.[1][13][15] Elevated γ-H2AX levels enhance resistance to DNA-damaging agents like doxorubicin and cisplatin.[8][13][15]
-
Stabilization of Oncoproteins: SUV39H2 can methylate non-histone proteins, affecting their stability and function. For instance, it trimethylates and stabilizes Lysine Demethylase 1 (LSD1), another important oncogenic protein.[1]
-
Regulation of Cell Cycle and Apoptosis: By forming complexes with proteins like Rb, SUV39H2 can silence E2F-responsive genes, thereby regulating the cell cycle.[1] Its inhibition has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells.[8][10]
Therapeutic Landscape: Small Molecule Inhibitors of SUV39H2
The oncogenic roles of SUV39H2 have spurred the development of small molecule inhibitors. These compounds aim to reverse the epigenetic silencing of tumor suppressors and sensitize cancer cells to conventional therapies.
Known Inhibitors and Preclinical Efficacy
Several small molecules have been identified as inhibitors of SUV39H family members. While early compounds like Chaetocin showed potent inhibitory activity, they suffered from a lack of specificity, targeting multiple H3K9 methyltransferases like G9a and SUV39H1, and demonstrated toxicity.[4][16] More recently, highly potent and selective inhibitors have been developed, showing promising results in preclinical models.
The imidazo[1,2-a]pyridine derivatives, OTS193320 and its optimized successor OTS186935 , are among the most promising selective SUV39H2 inhibitors developed to date.[13][15][17][18]
Quantitative Data on SUV39H2 Inhibitors
The following tables summarize the quantitative data on the efficacy of these inhibitors from preclinical studies.
Table 1: Potency of Selected SUV39H2 Inhibitors
| Inhibitor | Target(s) | IC50 | Cell Line / Assay Condition | Reference |
| Chaetocin | SUV39H1, G9a | 0.8 µM (for SUV39H1) | In vitro enzymatic assay | [4] |
| OTS193320 | SUV39H2 | 22.2 nM | In vitro enzymatic assay | [18] |
| OTS193320 | SUV39H2 | 0.38 µM | A549 lung cancer cells (growth) | [18] |
Table 2: In Vitro Effects of SUV39H2 Inhibition
| Inhibitor | Cell Line | Concentration | Effect | Reference |
| SUV39H2 siRNA | MDA-MB-231, BT-20 | N/A | Significant decrease in cell viability | [13] |
| SUV39H2 siRNA | Jurkat, CEM, REH, RS4;11 | N/A | ~77% decrease in cell viability, apoptosis induction | [19] |
| OTS193320 | MDA-MB-231, BT-20 | 0.5 µM | Induction of early and late apoptosis | [20] |
| OTS193320 + Doxorubicin | MDA-MB-231, BT-20 | Not specified | Significant reduction in cancer cell viability vs single agents | [13] |
Table 3: In Vivo Efficacy of SUV39H2 Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Outcome | Reference |
| OTS186935 | Breast Cancer | MDA-MB-231 | Significant inhibition of tumor growth | [13][15][17] |
| OTS186935 | Lung Cancer | A549 | Significant inhibition of tumor growth | [13][15][17] |
| OTS186935 | Gastric Cancer | HGC-27 | Significant suppression of tumor growth | [20] |
Signaling Pathways and Mechanisms of Action
Inhibiting SUV39H2 can modulate multiple critical signaling pathways involved in cancer.
Caption: Core epigenetic function of SUV39H2 and its inhibition.
SUV39H2-mediated H3K9 trimethylation provides a docking site for Heterochromatin Protein 1 (HP1), which recruits other factors to promote chromatin condensation and silence gene expression.[5] SUV39H2 inhibitors block this initial catalytic step, preventing the formation of repressive heterochromatin.
Caption: SUV39H2 pathway promoting chemoresistance via γ-H2AX.
Inhibitors like OTS193320, when combined with chemotherapeutic agents like doxorubicin, reduce the formation of γ-H2AX, thereby sensitizing cancer cells to treatment.[13][17]
Caption: Oncogenic signaling pathways regulated by SUV39H2.
By inhibiting SUV39H2, the repression on tumor suppressor genes is lifted, leading to the suppression of key cancer-promoting pathways like Hedgehog and AKT/FOXO signaling and the induction of apoptosis.[1][10][14][21]
Key Experimental Protocols
Reproducible and robust experimental design is critical for evaluating SUV39H2 inhibitors. Below are methodologies for key assays.
In Vitro SUV39H2 Activity Assay (Chemiluminescent)
This protocol is adapted from commercially available kits designed for high-throughput screening (HTS) of inhibitors.[22]
-
Principle: Measures the amount of H3K9 methylation by a specific antibody that recognizes the methylated lysine, followed by a chemiluminescent secondary antibody.
-
Methodology:
-
Substrate Coating: A 96-well plate is pre-coated with a histone H3 peptide substrate.
-
Enzyme Reaction: Add 50 µL of a reaction mixture containing purified recombinant SUV39H2 enzyme, S-adenosylmethionine (SAM, the methyl donor), the test inhibitor (e.g., OTS193320 at various concentrations), and methyltransferase assay buffer to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C to allow the methylation reaction to occur.
-
Primary Antibody: Wash the wells and add a highly specific primary antibody that recognizes H3K9me3. Incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash the wells and add an HRP-labeled secondary antibody. Incubate for 30 minutes at room temperature.
-
Detection: After a final wash, add an HRP chemiluminescent substrate. Measure the light intensity using a chemiluminescence plate reader. The signal is inversely proportional to the inhibitor's activity.
-
Western Blot for H3K9me3 and γ-H2AX Levels
This protocol assesses the in-cell activity of an inhibitor on its direct target (H3K9me3) and a key downstream biomarker (γ-H2AX).[13][19]
-
Principle: Uses specific antibodies to detect and quantify protein levels in cell lysates separated by size.
-
Methodology:
-
Cell Treatment: Culture cancer cells (e.g., MDA-MB-231) and treat with the SUV39H2 inhibitor or a vehicle control (DMSO) for 48-72 hours. For γ-H2AX analysis, co-treat with a DNA damaging agent (e.g., 1 µM Doxorubicin) for the final 24 hours.
-
Lysate Preparation: Harvest cells and prepare nuclear extracts using a specialized reagent kit (e.g., NE-PER) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% gradient SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-H3K9me3, anti-γ-H2AX, anti-Total H3 as a loading control) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following inhibitor treatment.[13]
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals, which are then solubilized and quantified.
-
Methodology:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the SUV39H2 inhibitor for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of an inhibitor in a living organism.[13][15]
-
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor to assess its effect on tumor growth.
-
Methodology:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells suspended in Matrigel into the flank of female athymic nude mice.
-
Tumor Growth: Monitor tumor growth by measuring with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 per group).
-
Treatment: Administer the SUV39H2 inhibitor (e.g., OTS186935, 50 mg/kg) or vehicle control via oral gavage or intraperitoneal injection daily for 21-28 days.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumor growth inhibition (TGI) can be calculated. Monitor for any signs of toxicity.
-
Caption: A typical experimental workflow for SUV39H2 inhibitor discovery.
Conclusion and Future Perspectives
SUV39H2 is a validated and compelling therapeutic target in oncology. Its restricted expression in normal tissues and overexpression in numerous cancers provides a promising therapeutic window.[1][20] The development of potent and selective small molecule inhibitors has demonstrated significant preclinical anti-tumor activity, both as single agents and in combination with standard chemotherapy.[13][17]
Future research should focus on:
-
Developing next-generation inhibitors: Further optimization for improved selectivity, oral bioavailability, and pharmacokinetic properties is essential for clinical translation.
-
Identifying predictive biomarkers: Research is needed to identify which patient populations are most likely to benefit from SUV39H2 inhibition. This could involve measuring SUV39H2 expression levels or the status of H3K9me3 in tumors.[23]
-
Exploring broader applications: While the primary focus has been cancer, the roles of SUV39H2 in neurodevelopmental disorders and other diseases warrant investigation for potential therapeutic expansion.[24]
-
Investigating combination strategies: Combining SUV39H2 inhibitors with other epigenetic drugs, immunotherapy, or targeted therapies could lead to synergistic effects and overcome resistance mechanisms.[1]
References
- 1. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View [jcancer.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule epigenetic inhibitors targeted to histone lysine methyltransferases and demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. SUV39H2 Gene: Function, Role in Cancer, and More [learn.mapmygenome.in]
- 7. rupress.org [rupress.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure, Activity and Function of the Suv39h1 and Suv39h2 Protein Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone methyltransferase SUV39H2 regulates cell growth and chemosensitivity in glioma via regulation of hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Small-Molecule Inhibitors Overcome Epigenetic Reprogramming for Cancer Therapy [frontiersin.org]
- 17. oncotarget.com [oncotarget.com]
- 18. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting Suppressor of Variegation 3-9 Homologue 2 (SUV39H2) in Acute Lymphoblastic Leukemia (ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Histone methyltransferase SUV39H2 regulates apoptosis and chemosensitivity in prostate cancer through AKT/FOXO signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SUV39H2 Activity Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 23. Development of SUV39H1/H2 inhibitors for immune modulation and cancer therapy | ANR [anr.fr]
- 24. A loss-of-function variant in SUV39H2 identified in autism-spectrum disorder causes altered H3K9 trimethylation and dysregulation of protocadherin β-cluster genes in the developing brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for OTS186935 Trihydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the in vivo administration of OTS186935 trihydrochloride, a potent inhibitor of the histone methyltransferase SUV39H2, in mouse xenograft models. This document includes detailed protocols for dosing and formulation, a summary of efficacy and safety data, and a description of the underlying signaling pathway. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
OTS186935 is a small molecule inhibitor of SUV39H2, an enzyme that plays a critical role in chromatin regulation and has been implicated in cancer progression and chemoresistance.[1][2][3] By inhibiting SUV39H2, OTS186935 modulates histone H3 lysine 9 trimethylation (H3K9me3), leading to anti-tumor effects.[4] This document outlines the established protocols for in vivo studies using the trihydrochloride salt of OTS186935 in mouse models of cancer.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies with OTS186935 in mouse xenograft models.
Table 1: In Vivo Efficacy of OTS186935
| Cell Line | Mouse Strain | Dose (mg/kg) | Administration Route | Dosing Frequency | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 (Breast Cancer) | NOD.CB17-Prkdcscid/J | 10 | Intravenous | Once daily | 14 days | 42.6% | [4][5] |
| A549 (Lung Cancer) | BALB/cAJcl-nu/nu | 25 | Intravenous | Once daily | 14 days | 60.8% | [4] |
Table 2: Safety and Tolerability Profile
| Cell Line Xenograft | Dose (mg/kg) | Observation | Reference |
| MDA-MB-231 | 10 | No detectable toxicity, minimal relative body weight change. | [4] |
| A549 | 25 | No significant body weight loss or toxicity. | [4] |
Experimental Protocols
Formulation of this compound for Intravenous Administration
This protocol describes the preparation of a dosing solution for intravenous injection.
Materials:
-
This compound
-
5% Dextrose Injection, USP (5% glucose solution)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg or 25 mg/kg) and the number and weight of the mice to be treated. The administration volume is typically 10 mL/kg of body weight.[4]
-
Aseptically weigh the calculated amount of this compound and transfer it to a sterile vial.
-
Add the required volume of 5% glucose solution to the vial to achieve the desired final concentration.
-
Vortex the vial until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but the stability of the compound under these conditions should be verified.
-
Visually inspect the solution for any particulate matter. The final solution should be clear and free of precipitates.
-
The dosing solution should be prepared fresh before each administration.
In Vivo Dosing Protocol in Mouse Xenograft Models
This protocol outlines the procedure for administering this compound to mice bearing tumor xenografts.
Animal Models:
-
Immunodeficient mice (e.g., NOD.CB17-Prkdcscid/J or BALB/cAJcl-nu/nu) are commonly used for xenograft studies.[4][5]
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant cancer cells (e.g., MDA-MB-231 or A549) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 150-250 mm³).[4]
-
Randomization: Randomize the mice into treatment and control groups.
-
Dosing:
-
Administer this compound intravenously via the tail vein.
-
The recommended doses are 10 mg/kg for MDA-MB-231 models and 25 mg/kg for A549 models.[4]
-
The dosing frequency is once daily for a duration of 14 days.[4]
-
The control group should receive the vehicle (5% glucose solution) following the same administration schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).[4]
-
Monitor the animals for any signs of toxicity.
-
Signaling Pathway and Experimental Workflow
SUV39H2 Signaling Pathway
The following diagram illustrates the mechanism of action of OTS186935. By inhibiting SUV39H2, OTS186935 prevents the trimethylation of histone H3 at lysine 9 (H3K9me3), which is a repressive epigenetic mark. This leads to changes in gene expression that can inhibit tumor growth.
Caption: Mechanism of OTS186935 action.
Experimental Workflow
The diagram below outlines the key steps in a typical in vivo study evaluating OTS186935.
Caption: Experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for OTS186935 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS186935 is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2), with a reported IC50 of 6.49 nM.[1] As a histone methyltransferase, SUV39H2 is a key epigenetic regulator, primarily responsible for the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2/3). This modification is a hallmark of heterochromatin formation and is associated with transcriptional repression.[2][3] Dysregulation of SUV39H2 has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. OTS186935 has demonstrated significant anti-tumor activity in preclinical models, including breast and lung cancer xenografts, by inducing apoptosis and modulating the DNA damage response.[4][5]
These application notes provide detailed protocols for the solubilization and use of OTS186935 trihydrochloride for both in vitro and in vivo research applications.
Recommended Solvents and Solubility
There is limited specific solubility data available for the trihydrochloride salt of OTS186935. The following data is for the hydrochloride salt and should be used as a guideline. It is recommended to perform small-scale solubility tests with the trihydrochloride salt to confirm optimal conditions.
Table 1: Solubility of OTS186935 Hydrochloride in Various Solvents [6]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 50 | 95.73 | Requires sonication |
| DMSO | 25 | 47.86 | Requires sonication |
| PBS | 100 | 191.46 | Clear solution, requires sonication |
For in vivo formulations, complex solvent systems are often required to achieve the desired concentration and stability.
Table 2: In Vivo Formulations for OTS186935 Hydrochloride [6]
| Formulation | Solubility (mg/mL) | Molar Concentration (mM) | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 | 3.98 | Suspended solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 3.98 | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 3.98 | Clear solution |
Signaling Pathway and Mechanism of Action
OTS186935 exerts its biological effects by inhibiting the catalytic activity of SUV39H2. This leads to a reduction in H3K9 trimethylation, a key epigenetic mark for gene silencing. The subsequent opening of the chromatin structure can lead to the re-expression of tumor suppressor genes and the induction of apoptosis.
References
- 1. Cas No.2093401-85-3 — TargetMol Chemicals [targetmol.com]
- 2. OTS186935 hydrochloride - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Utilizing OTS186935 Trihydrochloride in Combination with Doxorubicin for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-cancer effects of OTS186935 trihydrochloride, a potent SUV39H2 inhibitor, in combination with the widely used chemotherapeutic agent, doxorubicin. Doxorubicin is a well-established anti-cancer drug that exerts its effects through DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, leading to DNA damage and apoptosis.[1][2][3][4][5] However, its efficacy can be limited by chemoresistance.
OTS186935 is a small molecule inhibitor of the protein methyltransferase SUV39H2.[6][7][8] SUV39H2 has been reported to methylate histone H2AX at lysine 134, a modification that enhances the phosphorylation of H2AX (γ-H2AX) and contributes to chemoresistance.[6][9] By inhibiting SUV39H2, OTS186935 is proposed to sensitize cancer cells to DNA-damaging agents like doxorubicin by reducing the levels of γ-H2AX, a key marker of the DNA damage response.[6][9] Preclinical studies have shown that the combination of a SUV39H2 inhibitor with doxorubicin can lead to a significant reduction in cancer cell viability and tumor growth.[6][9]
These application notes provide a framework for researchers to explore this promising combination therapy in various cancer models.
Data Presentation
The following tables summarize quantitative data from preclinical studies, demonstrating the potential of combining OTS186935 with doxorubicin.
Table 1: In Vitro Cytotoxicity of OTS186935 and Doxorubicin
| Cell Line | Compound | IC50 |
| A549 (Lung Cancer) | OTS186935 | 0.67 µM[6] |
| MDA-MB-231 (Breast Cancer) | Doxorubicin | ~52 nM[10] |
| A549 (Lung Cancer) | Doxorubicin | > 20 µM[11] |
Table 2: In Vivo Efficacy of OTS186935 and Doxorubicin Combination in a Xenograft Model
| Cancer Model | Treatment Group | Tumor Growth Inhibition (TGI) | Reference |
| A549 Lung Cancer Xenograft | OTS186935 (10 mg/kg, i.v., daily) + Doxorubicin (10 mg/kg, i.v., day 2 & 9) | 49% | [12][13] |
| MDA-MB-231 Breast Cancer Xenograft | OTS186935 (10 mg/kg, i.v., daily) | 42.6% | [6] |
| A549 Lung Cancer Xenograft | OTS186935 (25 mg/kg, i.v., daily) | 60.8% | [6] |
Table 3: Representative Synergistic Effect of a Bioactive Compound with Doxorubicin in MDA-MB-231 Cells
Note: Data for a representative synergistic agent (Morin) is presented here to illustrate the expected outcome of a combination study with doxorubicin in MDA-MB-231 cells, as specific combination index values for OTS186935 with doxorubicin were not publicly available.
| Treatment | IC50 (Doxorubicin) | Combination Index (CI) | Interpretation | Reference |
| Doxorubicin alone | 0.58 µM | - | - | [14] |
| Doxorubicin + Morin | 0.25 µM | < 1 | Synergism | [14] |
Signaling Pathways
The combination of OTS186935 and doxorubicin targets distinct but complementary pathways to induce cancer cell death.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of OTS186935 and doxorubicin, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
Doxorubicin hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of OTS186935 and doxorubicin in DMSO. Create serial dilutions of each drug and the combination in culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions. For combination studies, a fixed ratio or a checkerboard matrix of concentrations can be used. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[6][15]
Western Blot for γ-H2AX Detection
This protocol is for assessing the effect of OTS186935 and doxorubicin on the DNA damage marker γ-H2AX.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Doxorubicin hydrochloride
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)
-
Primary antibody: anti-Histone H2A.X or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with OTS186935, doxorubicin, or the combination for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against γ-H2AX (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagent. Capture the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody for total H2A.X or a housekeeping protein like β-actin to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the γ-H2AX signal to the loading control.
In Vivo Xenograft Study
This protocol outlines a mouse xenograft model to evaluate the in vivo anti-tumor efficacy of the combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Matrigel (optional)
-
This compound formulated for in vivo use
-
Doxorubicin hydrochloride formulated for in vivo use
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups.
-
Drug Administration:
-
Vehicle Control: Administer the vehicle solution according to the same schedule as the drug treatments.
-
OTS186935 Alone: Administer OTS186935 (e.g., 10-25 mg/kg) intravenously once daily.[6]
-
Doxorubicin Alone: Administer doxorubicin (e.g., 10 mg/kg) intravenously on specific days (e.g., day 2 and 9 of a 14-day study).[12][13]
-
Combination: Administer both OTS186935 and doxorubicin according to their respective schedules.
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., after 14-21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis: Weigh the tumors and calculate the Tumor Growth Inhibition (TGI). Tumors can be processed for further analysis, such as immunohistochemistry for γ-H2AX.
Conclusion
The combination of this compound and doxorubicin represents a promising strategy for enhancing anti-cancer efficacy, particularly in tumors that exhibit resistance to doxorubicin. The provided application notes and protocols offer a comprehensive guide for researchers to investigate the synergistic potential of this combination. By elucidating the underlying molecular mechanisms and quantifying the in vitro and in vivo effects, these studies will contribute to the development of more effective cancer therapies.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoubiquitinated γ-H2AX: abundant product and specific biomarker for non-apoptotic DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 12. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Morin Sensitizes MDA-MB-231 Triple-Negative Breast Cancer Cells to Doxorubicin Cytotoxicity by Suppressing FOXM1 and Attenuating EGFR/STAT3 Signaling Pathways [mdpi.com]
- 15. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting H3K9me3 Changes Post-OTS186935 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the detection of histone H3 lysine 9 trimethylation (H3K9me3) changes in cell lines following treatment with OTS186935, a potent inhibitor of the histone methyltransferase SUV39H2.[1][2][3] Detailed methodologies for cell culture, OTS186935 treatment, histone extraction, and Western blotting are presented. Additionally, this guide includes a summary of expected quantitative data and visual representations of the experimental workflow and the targeted signaling pathway to facilitate experimental design and data interpretation.
Introduction
Post-translational modifications of histones play a critical role in regulating chromatin structure and gene expression.[4] Trimethylation of lysine 9 on histone H3 (H3K9me3) is a hallmark of heterochromatin and is associated with transcriptional repression.[4] The enzyme primarily responsible for this modification is Suppressor of variegation 3-9 homolog 2 (SUV39H2).[4][5] Dysregulation of SUV39H2 activity and aberrant H3K9me3 levels have been implicated in various diseases, including cancer.[1][2][6]
OTS186935 is a small molecule inhibitor of SUV39H2, which has demonstrated potent anti-tumor effects in preclinical models.[1][2] A closely related compound, OTS193320, has been shown to decrease global H3K9me3 levels in a dose-dependent manner in breast cancer cells.[7][8][9] This protocol details the use of Western blotting to qualitatively and quantitatively assess the impact of OTS186935 on H3K9me3 levels, a key pharmacodynamic biomarker for SUV39H2 inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for this protocol.
Quantitative Data Summary
The following table summarizes the expected dose-dependent effects of a representative SUV39H2 inhibitor, OTS193320, on H3K9me3 levels in MDA-MB-231 and BT-20 breast cancer cell lines after a 24-hour treatment.[7][8] A similar trend is anticipated for OTS186935.
| Cell Line | Treatment Concentration (µM) | Relative H3K9me3 Level (Normalized to Total H3) |
| MDA-MB-231 | 0 (DMSO Control) | 1.00 |
| 0.1 | ~0.85 | |
| 0.5 | ~0.50 | |
| 1.0 | ~0.25 | |
| BT-20 | 0 (DMSO Control) | 1.00 |
| 0.1 | ~0.90 | |
| 0.5 | ~0.60 | |
| 1.0 | ~0.30 |
Note: The values presented are illustrative based on published data for a similar compound and may vary depending on the cell line, experimental conditions, and the specific activity of OTS186935.
Experimental Protocols
I. Cell Culture and OTS186935 Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., MDA-MB-231, A549) in appropriate culture vessels and grow to 70-80% confluency.
-
OTS186935 Preparation: Prepare a stock solution of OTS186935 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing various concentrations of OTS186935 or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.[7][8]
II. Histone Extraction (Acid Extraction Method)
This protocol is adapted from standard procedures for histone extraction.[10]
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Nuclei Isolation: Homogenize the cells to release the nuclei and pellet the nuclei by centrifugation.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation overnight at 4°C.
-
Protein Precipitation: Centrifuge to pellet the debris and transfer the supernatant containing histones to a new tube. Precipitate the histones by adding trichloroacetic acid (TCA).
-
Washing and Solubilization: Wash the histone pellet with ice-cold acetone and air dry.[10] Resuspend the pellet in deionized water.
III. Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay according to the manufacturer's instructions.
IV. Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 10-20 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 15% SDS-polyacrylamide gel to resolve the low molecular weight histone proteins.[9] Include a pre-stained protein ladder.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8][9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me3 (e.g., 1:1000-1:2000 dilution) and total Histone H3 (as a loading control, e.g., 1:5000 dilution) overnight at 4°C.[8]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[8]
-
Detection: Wash the membrane as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system.
V. Data Analysis
-
Densitometry: Quantify the band intensities for H3K9me3 and total Histone H3 using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the H3K9me3 band intensity to the corresponding total Histone H3 band intensity for each sample to account for loading differences.
-
Comparison: Compare the normalized H3K9me3 levels in OTS186935-treated samples to the vehicle-treated control to determine the fold change.
Conclusion
This application note provides a detailed framework for assessing the cellular activity of OTS186935 by monitoring changes in H3K9me3 levels. Adherence to this protocol will enable researchers to generate robust and reproducible data on the pharmacodynamic effects of this SUV39H2 inhibitor, which is crucial for its continued development as a potential therapeutic agent.
References
- 1. Flowchart Creation [developer.mantidproject.org]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View [jcancer.org]
- 5. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SUV39H2 CONTROLS TROPHOBLAST STEM CELL FATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sketchviz.com [sketchviz.com]
Measuring the Activity of SUV39H2 In Vitro: A Detailed Guide for Researchers
Application Note and Protocols for the In Vitro Measurement of SUV39H2 Activity
This document provides detailed protocols and application notes for measuring the enzymatic activity of Suppressor of Variegation 3-9 Homolog 2 (SUV39H2) in an in vitro setting. This guide is intended for researchers, scientists, and professionals in drug development engaged in the study of histone methyltransferases (HMTs) and their role in epigenetic regulation.
Introduction
SUV39H2 is a key histone lysine methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3).[1][2] This epigenetic mark is a hallmark of constitutive heterochromatin and is crucial for transcriptional repression, genome stability, and the regulation of telomere length.[1][3] Dysregulation of SUV39H2 activity has been implicated in various diseases, including cancer, making it an important target for therapeutic intervention.[2][4] Accurate measurement of SUV39H2 activity in vitro is essential for understanding its enzymatic mechanism, screening for inhibitors, and developing novel therapeutics.[5][6]
This guide details two common methods for measuring SUV39H2 activity: a radioactive filter-binding assay and an antibody-based ELISA assay. Both methods are robust and can be adapted for high-throughput screening.
Principle of the Assays
The in vitro SUV39H2 activity assays are based on the enzymatic transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 substrate. The activity of SUV39H2 is quantified by measuring the amount of the methylated product, H3K9me3.
-
Radioactive Filter-Binding Assay: This classic method utilizes a radiolabeled methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM). The radiolabeled methyl group is transferred to the histone substrate by SUV39H2. The reaction mixture is then spotted onto a filter membrane, which binds the histone substrate but not the unincorporated [³H]-SAM. The amount of incorporated radioactivity, measured by scintillation counting, is directly proportional to the enzyme's activity.[7][8]
-
Antibody-Based ELISA Assay: This method employs a more specific and non-radioactive detection system. A histone H3 peptide substrate is immobilized on a microplate. The enzymatic reaction is carried out in the wells of the plate. The newly formed H3K9me3 mark is then detected using a specific primary antibody, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). The addition of a substrate for the conjugated enzyme produces a detectable signal (e.g., colorimetric or chemiluminescent) that is proportional to the SUV39H2 activity.[5]
Experimental Protocols
Protocol 1: Radioactive Filter-Binding Assay
This protocol is adapted from established methods for measuring HMT activity.[7][8]
Materials:
-
Recombinant human SUV39H2 enzyme
-
Histone H3 peptide (e.g., residues 1-21) or full-length histone H3
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Methyltransferase Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
P81 phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
-
Trichloroacetic acid (TCA)
Procedure:
-
Reaction Setup: Prepare the reaction mixture on ice in a total volume of 25 µL.
-
15 µL of Methyltransferase Assay Buffer
-
5 µL of histone H3 substrate (final concentration 1-10 µM)
-
1 µL of [³H]-SAM (final concentration 1-2 µM)
-
Varying concentrations of recombinant SUV39H2 enzyme (e.g., 50-500 nM)
-
For inhibitor screening, add the test compound at desired concentrations.
-
-
Enzymatic Reaction: Initiate the reaction by adding the SUV39H2 enzyme. Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stopping the Reaction: Terminate the reaction by adding 10 µL of 10% TCA.
-
Filter Binding: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper three times with 0.5% TCA for 5 minutes each to remove unincorporated [³H]-SAM. Finally, wash once with acetone and let it air dry.
-
Scintillation Counting: Place the dried filter paper in a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
Protocol 2: Antibody-Based ELISA Assay
This protocol is based on commercially available SUV39H2 activity assay kits.[5]
Materials:
-
Recombinant human SUV39H2 enzyme
-
96-well plate pre-coated with histone H3 peptide substrate
-
S-adenosylmethionine (SAM)
-
Methyltransferase Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 1 mM DTT, 1 mM PMSF)
-
Primary antibody specific for H3K9me3
-
HRP-conjugated secondary antibody
-
Chemiluminescent or colorimetric HRP substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (if using a colorimetric substrate)
-
Microplate reader
Procedure:
-
Enzyme Reaction:
-
Add 50 µL of Methyltransferase Assay Buffer containing SAM and the SUV39H2 enzyme (at desired concentrations) to each well of the pre-coated 96-well plate.
-
For inhibitor studies, include the test compounds in this step.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Washing: Wash the wells three times with 200 µL of Wash Buffer.
-
Primary Antibody Incubation: Add 100 µL of the diluted primary anti-H3K9me3 antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 30-60 minutes.
-
Washing: Repeat the washing step as described in step 2.
-
Signal Detection:
-
Add 100 µL of the HRP substrate to each well.
-
Incubate for 5-15 minutes at room temperature to allow for signal development.
-
If using a colorimetric substrate, add 100 µL of Stop Solution.
-
Measure the absorbance or luminescence using a microplate reader.
-
Data Presentation
Quantitative data for SUV39H2 in vitro activity assays are summarized in the table below. These values can serve as a reference for experimental design.
| Parameter | Value | Substrate | Method | Reference |
| Km for SAM | 1.27 µM | Histone H3 (aa 1-21) peptide | Radiometric | [9] |
| Km for Peptide | 9.9 µM | Histone H3 (aa 1-21) peptide | Radiometric | [9] |
| kcat | 0.03 - 7.62 min⁻¹ | Methylated H3 substrates | Steady-state kinetics | [10] |
| Optimal pH | 8.0 - 9.0 | Histone H3 | Not specified | General HMTs |
| Optimal Temperature | 30 - 37 °C | Histone H3 | Not specified | General HMTs |
Visualizations
Signaling Pathway
References
- 1. uniprot.org [uniprot.org]
- 2. mdpi.com [mdpi.com]
- 3. SUV39H2 | Abcam [abcam.com]
- 4. Structure, Activity and Function of the Suv39h1 and Suv39h2 Protein Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUV39H2 Activity Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 6. Detection and Quantification of Histone Methyltransferase Activity In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro histone methyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols: OTS186935 Trihydrochloride for Studying Chemoresistance in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS186935 trihydrochloride is a potent and selective small molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2).[1][2] Emerging evidence highlights the critical role of SUV39H2 in the development of chemoresistance in various cancer types. Overexpression of SUV39H2 has been linked to the methylation of histone H2AX at lysine 134, which subsequently enhances the formation of phosphorylated H2AX (γ-H2AX).[1][3][4] This process is implicated in DNA damage repair and can lead to resistance to DNA-damaging chemotherapeutic agents.[1][3][4] OTS186935 provides a valuable tool for investigating the role of SUV39H2 in chemoresistance and for exploring novel therapeutic strategies to sensitize cancer cells to existing treatments.
Mechanism of Action
OTS186935 exerts its effects by directly inhibiting the enzymatic activity of SUV39H2.[1][2] This inhibition leads to a reduction in the methylation of its substrates, including histone H3 at lysine 9 (H3K9) and histone H2AX at lysine 134.[1][3] The key mechanism by which OTS186935 is thought to overcome chemoresistance is through the attenuation of γ-H2AX formation in response to chemotherapy.[3][4] By reducing SUV39H2-mediated H2AX methylation, OTS186935 can decrease the levels of DNA damage-induced γ-H2AX, thereby impairing the DNA repair process in cancer cells and rendering them more susceptible to chemotherapeutic agents like doxorubicin.[3][4]
Data Presentation
In Vitro Activity of OTS186935
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (Enzymatic) | 6.49 nM | SUV39H2 | [1][2] |
| IC50 (Cell Growth) | 0.67 µM | A549 (Lung Cancer) | [1][2] |
In Vivo Efficacy of OTS186935 in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Breast Cancer | MDA-MB-231 | 10 mg/kg, i.v., daily for 14 days | 42.6% | [1][2] |
| Lung Cancer | A549 | 25 mg/kg, i.v., daily for 14 days | 60.8% | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Assess Chemosensitization
Objective: To determine the ability of OTS186935 to sensitize cancer cells to a chemotherapeutic agent (e.g., doxorubicin).
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Drug Treatment:
-
Prepare serial dilutions of OTS186935 and the chemotherapeutic agent in complete cell culture medium.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
OTS186935 alone at various concentrations.
-
Chemotherapeutic agent alone at various concentrations.
-
A combination of OTS186935 and the chemotherapeutic agent at various concentrations.
-
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each treatment condition.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Western Blot Analysis of γ-H2AX Levels
Objective: To investigate the effect of OTS186935 on the levels of γ-H2AX in cancer cells treated with a DNA-damaging agent.
Materials:
-
Cancer cell line of interest
-
This compound
-
DNA-damaging agent (e.g., Doxorubicin, Etoposide)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Primary antibodies: anti-γ-H2AX, anti-H2AX, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with OTS186935, the DNA-damaging agent, or a combination of both for a specified time (e.g., 24 hours).
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of γ-H2AX to total H2AX and the loading control.
-
Protocol 3: In Vivo Xenograft Model for Evaluating Anti-tumor Efficacy
Objective: To assess the in vivo efficacy of OTS186935 alone and in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Matrigel (optional)
-
This compound
-
Chemotherapeutic agent
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
OTS186935 alone
-
Chemotherapeutic agent alone
-
Combination of OTS186935 and the chemotherapeutic agent
-
-
Drug Administration: Administer the treatments as per the desired schedule (e.g., daily intravenous injection for OTS186935 for 14 days).[3]
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Tumor samples can be further analyzed by immunohistochemistry or western blotting.
-
Mandatory Visualizations
Caption: SUV39H2-mediated chemoresistance pathway and the inhibitory action of OTS186935.
Caption: General experimental workflow for studying OTS186935-mediated chemosensitization.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
OTS186935 trihydrochloride not dissolving properly in DMSO.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving OTS186935 trihydrochloride in DMSO.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in DMSO. What could be the issue?
A1: Several factors can contribute to the incomplete dissolution of this compound in DMSO. These include:
-
Compound Concentration: Exceeding the solubility limit of this compound in DMSO, which is approximately 25 mg/mL, can lead to incomplete dissolution.[1]
-
Quality of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of the compound.[2] It is crucial to use newly opened or anhydrous DMSO for the preparation of your stock solution.
-
Insufficient Agitation: this compound may require more than simple vortexing to dissolve completely. The use of ultrasonication is recommended to aid dissolution.[1][2]
-
Temperature: While not always necessary, gentle heating can assist in the dissolution process.[2]
Q2: What is the recommended procedure for dissolving this compound in DMSO?
A2: For optimal dissolution, please follow the recommended protocol outlined in the experimental protocols section below. This procedure includes using high-quality DMSO, appropriate concentrations, and ultrasonication.
Q3: Can I heat the DMSO solution to help dissolve the compound?
A3: Yes, gentle heating can be used to aid in the dissolution of this compound if precipitation or phase separation occurs.[2] However, it is important to do so with caution. DMSO can be hazardous at elevated temperatures, so it is recommended to warm the solution gently and for a short period. Always consult your institution's safety guidelines for handling heated DMSO.
Q4: Are there any alternative solvents I can use if I continue to have issues with DMSO?
A4: While DMSO is a common solvent, this compound is also soluble in water at a concentration of 50 mg/mL with the aid of ultrasonication.[1] For in vivo experiments, several alternative solvent formulations are available that utilize a combination of DMSO with other agents to improve solubility and bioavailability. Please refer to the In Vivo Formulation Protocols table for more details.
Q5: How should I store my this compound stock solution in DMSO?
A5: Stock solutions of this compound in DMSO should be stored under the following conditions to ensure stability:
It is recommended to store the solution in tightly sealed vials to prevent moisture absorption. For in vivo experiments, it is best to prepare fresh solutions on the day of use.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Compound concentration exceeds solubility limit. | Prepare a new solution at a concentration of ≤25 mg/mL. |
| Poor quality or "wet" DMSO was used. | Use a fresh, unopened bottle of anhydrous DMSO. | |
| Insufficient agitation. | Sonicate the solution in a water bath until it becomes clear. | |
| Compound "oils out" or forms a separate layer | Presence of excess water in DMSO. | Ensure DMSO is anhydrous and handle it in a low-humidity environment if possible. |
| Temperature fluctuations during storage. | Store stock solutions at a stable temperature as recommended (-20°C or -80°C). | |
| Difficulty dissolving even at low concentrations | The compound may have degraded due to improper storage. | Verify the storage conditions of the solid compound. It should be stored at 4°C or -20°C in a tightly sealed container away from moisture.[1] |
Quantitative Data Summary
Solubility Data
| Solvent | Concentration | Method |
| DMSO | 25 mg/mL (47.86 mM) | Requires ultrasonication[1][2] |
| Water | 50 mg/mL (95.73 mM) | Requires ultrasonication[1][2] |
Storage Conditions for Stock Solutions
| Temperature | Duration | Notes |
| -20°C | 1 month | Sealed storage, away from moisture[2] |
| -80°C | 6 months | Sealed storage, away from moisture[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 522.31 g/mol , may vary slightly between batches). For 1 mL of a 10 mM solution, you will need 5.22 mg.
-
Add DMSO: Use a fresh, unopened bottle of anhydrous DMSO. Add the desired volume of DMSO to the vial containing the compound.
-
Vortex: Briefly vortex the mixture to suspend the compound.
-
Ultrasonicate: Place the vial in a sonicator water bath. Sonicate the solution until it becomes clear. This may take several minutes.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in a tightly sealed vial.
In Vivo Formulation Protocols
If direct dissolution in DMSO is not suitable for your experimental needs, consider the following formulations for in vivo studies. Note that these may result in a clear solution or a suspension.
| Protocol | Solvents (v/v) | Final Concentration | Solution Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (3.98 mM) | Suspended solution; requires ultrasonic[2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.98 mM) | Clear solution[2] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.98 mM) | Clear solution[2] |
Visual Guides
Caption: Workflow for dissolving this compound in DMSO.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: OTS186935 Trihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using OTS186935 trihydrochloride who may be experiencing lower-than-expected in vivo efficacy. While published studies demonstrate significant tumor growth inhibition, in vivo experiments can be complex, and various factors can influence outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the established in vivo efficacy of OTS186935?
A1: Published research has shown that OTS186935, a potent inhibitor of the protein methyltransferase SUV39H2, exhibits significant anti-tumor effects in preclinical mouse xenograft models.[1][2][3] In a study using MDA-MB-231 breast cancer cells, intravenous administration of 10 mg/kg OTS186935 once daily for 14 days resulted in a tumor growth inhibition (TGI) of 42.6%.[1] In an A549 lung cancer cell xenograft model, a 25 mg/kg intravenous dose administered daily for 14 days led to a TGI of 60.8%.[1]
Q2: What is the mechanism of action of OTS186935?
A2: OTS186935 inhibits SUV39H2, a histone methyltransferase.[4][5][6] SUV39H2 is known to methylate histone H2AX at lysine 134, which promotes the phosphorylation of H2AX (γ-H2AX) and contributes to chemoresistance in cancer cells.[1][2][3] By inhibiting SUV39H2, OTS186935 reduces the levels of γ-H2AX, which can sensitize cancer cells to DNA-damaging agents like doxorubicin.[1][2][3]
Q3: Are there any known reasons for observing low in vivo efficacy with OTS186935?
A3: While the primary published data reports positive efficacy, discrepancies in in vivo results can arise from a multitude of factors. These can include variations in the experimental model (e.g., different cell lines, tumor implantation site), compound formulation and stability, administration route and schedule, and the overall health of the animal models. It is also important to consider that the term "low efficacy" is relative and should be compared to the reported TGI in the original studies.
Troubleshooting Guide for Low In Vivo Efficacy
If you are observing lower-than-expected efficacy with OTS186935, consider the following potential issues and troubleshooting steps.
Compound Formulation and Administration
| Potential Issue | Troubleshooting/Verification Steps |
| Incorrect Formulation | Verify the correct solvent and concentration for this compound. For in vivo studies, ensure the formulation is sterile and suitable for the chosen administration route. The published study does not specify the vehicle used for in vivo administration, so it is crucial to use a standard, well-tolerated vehicle for intravenous injections, such as sterile saline or a buffered solution. |
| Compound Instability | Prepare fresh formulations for each experiment and avoid repeated freeze-thaw cycles. This compound stock solutions should be stored at -80°C for long-term stability.[6] |
| Administration Route | The reported successful in vivo studies used intravenous (IV) administration.[1] If using other routes (e.g., oral, intraperitoneal), bioavailability may be significantly different and could be a reason for lower efficacy. Consider pharmacokinetic studies to determine the bioavailability of OTS186935 via your chosen route. |
| Dosing and Schedule | Ensure the dose and schedule are consistent with the published studies (10-25 mg/kg, once daily).[1] A dose-response study may be necessary to determine the optimal dose for your specific model. |
Experimental Model and Design
| Potential Issue | Troubleshooting/Verification Steps |
| Cell Line Sensitivity | The in vivo efficacy of OTS186935 has been demonstrated in MDA-MB-231 and A549 cells.[1] If using a different cell line, its sensitivity to SUV39H2 inhibition should be confirmed in vitro prior to in vivo studies. |
| Tumor Burden at Treatment Initiation | The timing of treatment initiation is critical. The published study initiated treatment when tumors reached a size of approximately 200 mm³.[1] Starting treatment on larger or smaller tumors may affect the outcome. |
| Animal Health and Welfare | Ensure that the mice are healthy and immunocompromised (if using xenografts) to allow for proper tumor establishment and growth. Monitor for any signs of toxicity, such as significant body weight loss. The published study reported no significant toxicity at the effective doses.[1] |
| Assay Endpoint | The primary endpoint in the published study was tumor volume measurement.[1] Consider including pharmacodynamic markers, such as measuring H3K9me3 levels in tumor tissue, to confirm target engagement in vivo. A reduction in H3K9me3 would indicate that the drug is reaching its target and exerting its biological effect.[1] |
Quantitative Data Summary
The following tables summarize the key quantitative data from the primary in vivo study of OTS186935.
Table 1: In Vitro and In Vivo Efficacy of OTS186935
| Parameter | Value | Cell Line/Model | Reference |
| Enzymatic IC₅₀ | 6.49 nM | SUV39H2 | [1][4] |
| Cell Growth IC₅₀ | 0.67 µM | A549 | [1][4] |
| In Vivo TGI | 42.6% | MDA-MB-231 Xenograft | [1] |
| In Vivo TGI | 60.8% | A549 Xenograft | [1] |
Table 2: In Vivo Dosing Regimen for OTS186935
| Cancer Model | Cell Line | Dose | Administration Route | Schedule | Reference |
| Breast Cancer | MDA-MB-231 | 10 mg/kg | Intravenous | Once daily for 14 days | [1] |
| Lung Cancer | A549 | 25 mg/kg | Intravenous | Once daily for 14 days | [1] |
Experimental Protocols
Below are the detailed methodologies for the key in vivo experiments as described in the primary literature.
In Vivo Xenograft Studies
-
Cell Culture: MDA-MB-231 and A549 cells are cultured in appropriate media until they reach the desired number for injection.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID) are used for xenograft studies.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS and Matrigel mixture) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers and calculated using the formula: (length x width²)/2.
-
Treatment Initiation: When tumors reach a volume of approximately 200 mm³, mice are randomized into treatment and control groups.
-
Drug Administration: OTS186935 is administered intravenously once daily for 14 days at the specified dose (10 mg/kg for MDA-MB-231 and 25 mg/kg for A549 models). The control group receives the vehicle solution.
-
Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary endpoint is the tumor growth inhibition (TGI) at the end of the treatment period.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised to analyze target engagement, such as measuring the levels of H3K9me3 by Western blot or immunohistochemistry.[1]
Visualizations
Signaling Pathway of SUV39H2 Inhibition by OTS186935
Caption: Mechanism of OTS186935 in inhibiting chemoresistance.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing in vivo efficacy of OTS186935.
References
- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Histone methyltransferase SUV39H2 regulates cell growth and chemosensitivity in glioma via regulation of hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Optimizing OTS186935 trihydrochloride dosage for xenograft studies.
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of OTS186935 trihydrochloride in xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of OTS186935?
OTS186935 is a potent and specific small-molecule inhibitor of the protein methyltransferase SUV39H2, with an IC50 of 6.49 nM.[1][2][3] By inhibiting SUV39H2, OTS186935 prevents the trimethylation of histone H3 at lysine 9 (H3K9me3), a key epigenetic modification involved in transcriptional repression and heterochromatin formation.[3][4] Additionally, SUV39H2 methylates histone H2AX at lysine 134, which is crucial for the formation of phosphorylated H2AX (γ-H2AX) in response to DNA damage.[3][5] Therefore, inhibition of SUV39H2 by OTS186935 can lead to reduced γ-H2AX levels, potentially sensitizing cancer cells to DNA-damaging agents like doxorubicin.[5][6]
Q2: What is the recommended starting dosage for OTS186935 in xenograft studies?
Based on preclinical studies, intravenous (IV) administration of OTS186935 at doses of 10 mg/kg and 25 mg/kg, administered once daily for 14 days, has shown significant tumor growth inhibition in mouse xenograft models of human breast (MDA-MB-231) and lung (A549) cancer.[1][6] The selection of the initial dose should be based on the tumor model and the experimental design.
Q3: How should this compound be formulated for in vivo studies?
For intravenous administration, this compound can be formulated in a 5% glucose solution.[6] For other administration routes, such as oral or intraperitoneal injection, a suspended solution can be prepared. One protocol involves dissolving the compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to prepare fresh solutions for in vivo experiments on the day of use.[2]
Q4: What is the observed toxicity of OTS186935 in preclinical models?
In xenograft studies using MDA-MB-231 and A549 cells, OTS186935 administered intravenously at doses up to 25 mg/kg once daily for 14 days was well-tolerated, with no significant body weight loss or detectable toxicity observed.[1][6]
Q5: Can OTS186935 be used in combination with other anti-cancer agents?
Yes, OTS186935 has been shown to have an additive growth-suppressive effect when used in combination with doxorubicin (DOX) in an A549 xenograft model.[6] The proposed mechanism is the sensitization of cancer cells to DOX by reducing γ-H2AX levels.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of OTS186935 in formulation | - Improper solvent ratio- Low temperature- Compound instability | - Ensure the correct volumetric ratios of solvents are used as per the protocol.[2]- Gentle heating and/or sonication can be used to aid dissolution.[2]- Prepare fresh solutions immediately before use.[2] |
| No significant tumor growth inhibition | - Suboptimal dosage- Inappropriate administration route for the model- Tumor model insensitivity to SUV39H2 inhibition- Compound degradation | - Perform a dose-response study to determine the optimal dose for your specific xenograft model.- Consider the pharmacokinetic and pharmacodynamic properties of OTS186935 to select the most effective administration route.- Verify the expression level of SUV39H2 in your cancer cell line, as high expression is correlated with sensitivity.[4][6]- Ensure proper storage of the compound stock solution (-80°C for long-term, -20°C for short-term) to prevent degradation.[2] |
| Unexpected toxicity or weight loss in animals | - High dosage- Vehicle toxicity- Off-target effects | - Reduce the dosage of OTS186935.- Run a control group with only the vehicle to assess its toxicity.- Carefully monitor the animals for any adverse effects. |
| Variability in tumor growth within treatment groups | - Inconsistent tumor cell implantation- Uneven drug distribution- Differences in animal health | - Ensure consistent cell numbers and injection technique during tumor implantation.- Administer the compound carefully and consistently to ensure each animal receives the correct dose.- Randomize animals into groups and ensure they are of similar age and weight at the start of the study. |
Data Presentation
Table 1: In Vivo Efficacy of OTS186935 in Xenograft Models
| Cell Line | Cancer Type | Dosage | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10 mg/kg | Intravenous | Once daily for 14 days | 42.6% | [1][6] |
| A549 | Lung Cancer | 25 mg/kg | Intravenous | Once daily for 14 days | 60.8% | [1][6] |
| A549 | Lung Cancer | 10 mg/kg (in combination with 10 mg/kg Doxorubicin) | Intravenous | Once daily for 14 days | 49% | [6] |
Experimental Protocols
Protocol: In Vivo Xenograft Study of OTS186935
-
Cell Culture: Culture MDA-MB-231 or A549 cells in appropriate media until they reach the desired confluence for implantation.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject the cultured cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 150-250 mm³), randomize the mice into treatment and control groups.[6]
-
Compound Preparation: Prepare the this compound formulation (e.g., in 5% glucose for IV injection) fresh on each day of dosing.
-
Administration: Administer OTS186935 or vehicle control to the respective groups via the chosen route (e.g., intravenous injection via the tail vein) at a volume of 10 mL/kg of body weight.[6]
-
Dosing Schedule: Follow the predetermined dosing schedule (e.g., once daily for 14 days).[6]
-
Monitoring: Monitor tumor volume and body weight throughout the study.[6]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
Visualizations
.dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with OTS186935 trihydrochloride in vitro.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter during in vitro experiments with OTS186935 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of OTS186935?
A1: OTS186935 is a potent and selective inhibitor of the protein methyltransferase SUV39H2.[1][2][3] SUV39H2 is an enzyme that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a modification associated with gene silencing and heterochromatin formation.[4][5] By inhibiting SUV39H2, OTS186935 leads to a reduction in global H3K9me3 levels, which can induce apoptotic cell death in cancer cells.[4][6] Additionally, SUV39H2 methylates histone H2AX, which is critical for the formation of phosphorylated H2AX (γ-H2AX) in response to DNA damage, a mechanism implicated in chemoresistance.[4][5][6]
Q2: What are the reported IC50 values for OTS186935?
A2: The inhibitory potency of OTS186935 has been characterized in both enzymatic and cell-based assays.
| Assay Type | Target/Cell Line | IC50 |
| Enzymatic Assay | SUV39H2 | 6.49 nM |
| Cell Growth Inhibition | A549 (lung cancer) | 0.67 µM |
(Data sourced from multiple references)[1][2][6]
Q3: How should I store this compound and its stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of the compound. For the solid form, it is recommended to store it under desiccated conditions. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage conditions for stock solutions are:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month (sealed from moisture).[1]
Troubleshooting Inconsistent In Vitro Results
Inconsistent results with OTS186935 in vitro can often be traced back to issues with solubility, compound stability, or variations in experimental protocols. This guide provides a systematic approach to troubleshooting these problems.
Caption: A stepwise guide to troubleshooting inconsistent experimental outcomes.
Issue 1: Difficulty Dissolving the Compound or Precipitation Observed in Media
Possible Cause: this compound may have limited solubility in aqueous solutions. The use of inappropriate solvents or incorrect preparation methods can lead to precipitation.
Troubleshooting Steps:
-
Solvent Selection: For in vitro cell-based assays, it is common to first prepare a concentrated stock solution in an organic solvent like DMSO.
-
Stock Solution Preparation: Ensure the DMSO used is anhydrous, as water can decrease the solubility of many compounds.
-
Working Solution Preparation: When diluting the DMSO stock into your aqueous cell culture medium, do so by adding the stock solution to the medium dropwise while vortexing or mixing to avoid localized high concentrations that can cause precipitation. It is recommended to prepare fresh working solutions for each experiment.
-
Aiding Dissolution: If precipitation occurs during the preparation of stock solutions, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Alternative Formulations: For challenging situations, consider alternative solvent systems. While primarily for in vivo use, the following formulations demonstrate solvent combinations that can achieve higher concentrations, though their compatibility with your specific in vitro assay must be validated[1]:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (results in a suspended solution).
-
10% DMSO, 90% (20% SBE-β-CD in Saline) (results in a clear solution).
-
10% DMSO, 90% Corn Oil (results in a clear solution).
-
Issue 2: Higher than Expected IC50 Values or Loss of Activity
Possible Cause: The compound may have degraded due to improper storage or handling, or experimental parameters may not be optimized.
Troubleshooting Steps:
-
Storage Conditions: Confirm that both the solid compound and its stock solutions have been stored according to the recommendations (-80°C for long-term, -20°C for short-term).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Cell Density and Health: Ensure that cells are healthy and in the logarithmic growth phase. Cell density should be optimized for your specific assay duration to avoid overgrowth or nutrient depletion, which can affect drug sensitivity.
-
Incubation Time: The duration of drug exposure can significantly impact the observed IC50 value. A 48 to 72-hour incubation is common for cell viability assays.[6]
-
Assay Type: Different cell viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values. Ensure you are using a consistent assay protocol.
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
This protocol is adapted from standard methodologies for assessing the effect of OTS186935 on cancer cell proliferation.[6][7][8]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of OTS186935 from a DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (typically <0.5%).
-
Treatment: Add the diluted compound to the respective wells. Include a vehicle control (DMSO only) and a positive control for cell death if available.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Caption: Workflow for a typical cell viability (MTT) assay.
Protocol 2: Western Blot for H3K9me3 Levels
This protocol allows for the direct assessment of OTS186935's activity on its target in a cellular context.[6]
-
Treatment: Treat cells with OTS186935 at various concentrations and for a specific duration (e.g., 24-48 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of histone proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K9me3 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K9me3 signal to the total Histone H3 signal to determine the relative reduction in methylation.
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of OTS186935.
Caption: Inhibition of SUV39H2 by OTS186935 blocks H3K9 trimethylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OTS186935|OTS-186935|CAS 2093400-18-9|DC Chemicals [dcchemicals.com]
- 4. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Cell Viability Challenges with OTS186935 Trihydrochloride: A Technical Support Guide
Kawasaki, Japan - To assist researchers, scientists, and drug development professionals in optimizing their experiments with the potent SUV39H2 inhibitor, OTS186935 trihydrochloride, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). This resource addresses common cell viability issues and offers detailed experimental protocols and data to ensure the successful application of this compound.
OTS186935 is a highly selective inhibitor of the protein methyltransferase SUV39H2, with an enzymatic IC50 of 6.49 nM.[1][2][3] It has demonstrated significant tumor growth suppression in various cancer models, including lung and breast cancer, both in vitro and in vivo.[2][4][5][6][7] While preclinical studies report that OTS186935 is well-tolerated in xenograft models without detectable toxicity, researchers may encounter unexpected cell viability outcomes in their specific experimental setups.[2][4][5][6][8] This guide aims to provide solutions to these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for OTS186935?
A1: OTS186935 is a potent inhibitor of SUV39H2, a histone methyltransferase.[1][2][5] SUV39H2 is responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a modification associated with gene silencing and heterochromatin formation.[3][4][5] By inhibiting SUV39H2, OTS186935 reduces global H3K9me3 levels, leading to changes in gene expression and inducing apoptosis in cancer cells.[3][4][8] Additionally, SUV39H2 can methylate histone H2AX, which influences the DNA damage response.[4][5] OTS186935 has been shown to regulate the phosphorylation of H2AX (γ-H2AX), potentially sensitizing cancer cells to chemotherapeutic agents like doxorubicin.[4][8]
Q2: I am observing higher-than-expected cytotoxicity in my cell line. What could be the cause?
A2: While in vivo studies have shown low toxicity, in vitro sensitivity can vary between cell lines.[2][4][5] Several factors could contribute to unexpected cytotoxicity:
-
Compound Concentration: Ensure the final concentration of OTS186935 in your culture medium is accurate. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line.
-
Solvent Toxicity: The recommended solvent for OTS186935 is DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is at a non-toxic level (typically ≤ 0.5%).
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to SUV39H2 inhibition. It is advisable to test a range of concentrations to establish the IC50 for your specific model. For example, the IC50 for A549 lung cancer cells is 0.67 μM.[1][2][4][5][7]
-
Compound Stability: Improper storage of the compound can lead to degradation and potentially more toxic byproducts. This compound stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1]
Q3: My results show inconsistent or no effect on cell viability. What should I check?
A3: A lack of effect could stem from several experimental variables:
-
Compound Solubility: this compound may require specific solvent conditions for complete dissolution. Ensure the compound is fully dissolved before adding it to your cell culture medium. For in vivo studies, specific formulations with PEG300, Tween-80, and saline, or SBE-β-CD in saline may be necessary to achieve the desired concentration and avoid precipitation.[1]
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of viability assays. Ensure consistent cell seeding densities across all experiments.
-
Assay Type: The choice of cell viability assay can impact results. We recommend using a robust method such as a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., Calcein-AM, Propidium Iodide).
-
Treatment Duration: The duration of exposure to OTS186935 can influence its effect. A time-course experiment is recommended to determine the optimal treatment duration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death at Low Concentrations | Incorrect stock solution concentration. | Verify the concentration of your stock solution. We recommend creating a fresh stock solution and performing a serial dilution to confirm the accuracy of your dilutions. |
| Cell line is highly sensitive to SUV39H2 inhibition. | Perform a dose-response experiment starting with very low concentrations (e.g., in the low nanomolar range) to determine the precise IC50 for your cell line. | |
| Contamination of cell culture. | Check for signs of bacterial or fungal contamination. If contamination is suspected, discard the cells and start a new culture from a frozen stock. | |
| Inconsistent Results Between Experiments | Variability in compound preparation. | Prepare a large batch of the working solution to be used across multiple experiments to minimize variability. Ensure the compound is fully dissolved each time. |
| Inconsistent cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing. | |
| Fluctuation in incubator conditions. | Ensure your incubator is properly calibrated for temperature, CO2, and humidity levels. | |
| No Effect on Cell Viability | Inactive compound. | Ensure the compound has been stored correctly at -20°C or -80°C and has not expired.[1] |
| Cell line is resistant to SUV39H2 inhibition. | Verify the expression of SUV39H2 in your cell line. Cell lines with low or no expression of the target protein are unlikely to respond to the inhibitor. | |
| Insufficient treatment duration or concentration. | Perform a time-course and dose-response experiment to determine the optimal conditions for observing an effect. |
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| Enzymatic IC50 | 6.49 nM | SUV39H2 | [1][2][3][4][5] |
| Cell Growth IC50 | 0.67 μM | A549 (Lung Cancer) | [1][2][4][5][7] |
| In Vivo Efficacy (Tumor Growth Inhibition) | 42.6% | MDA-MB-231 (Breast Cancer) Xenograft | [2][4][5] |
| In Vivo Efficacy (Tumor Growth Inhibition) | 60.8% | A549 (Lung Cancer) Xenograft | [2][4][5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for H3K9me3 Levels
-
Cell Lysis: Treat cells with OTS186935 for the desired time and concentration. Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K9me3 and a loading control (e.g., Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K9me3 signal to the loading control.
Visualizations
Caption: Mechanism of action of OTS186935.
Caption: Troubleshooting workflow for cell viability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. oncotarget.com [oncotarget.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blots for H3K9me3 After Inhibitor Treatment
Welcome to the technical support center for troubleshooting Western blots for H3K9me3 analysis, with a special focus on challenges encountered after inhibitor treatment. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is H3K9me3 and why is it important to study after inhibitor treatment?
H3K9me3, or the trimethylation of lysine 9 on histone H3, is a key epigenetic mark associated with gene silencing and the formation of condensed chromatin (heterochromatin)[1]. Studying H3K9me3 levels after treatment with specific inhibitors, such as those targeting histone methyltransferases (HMTs) like SUV39H1 or demethylases (KDMs), is crucial for understanding the drug's efficacy and mechanism of action[1][2]. Changes in H3K9me3 levels can indicate successful target engagement and downstream effects on gene expression[3].
Q2: My H3K9me3 signal is completely gone after inhibitor treatment. Does this confirm my inhibitor is working?
While a significant reduction or complete loss of the H3K9me3 signal suggests your inhibitor is effective, it's essential to perform proper controls to confirm this. A near-complete loss might be expected with potent and specific inhibitors after an adequate treatment duration[3]. However, you should validate this by:
-
Including a positive control: A sample known to have high H3K9me3 levels.
-
Using a loading control: To ensure equal protein loading between untreated and treated samples[4][5].
-
Performing a dose-response and time-course experiment: This will help characterize the inhibitor's potency and the dynamics of H3K9me3 reduction[3].
Q3: What is the best loading control for a Western blot analyzing histone modifications?
Choosing an appropriate loading control is critical for accurately interpreting Western blot data for histone modifications[4][6].
-
Total Histone H3: This is the most commonly used loading control as it allows for normalization against the total amount of the histone being modified. However, be aware that some treatments might affect total histone levels.
-
Other Core Histones: Histone H4 or H2B can also be used[7].
-
Nuclear-specific proteins: For nuclear extracts, Lamin B1 is a good option[6][8].
-
Avoid Cytoplasmic Proteins: Proteins like GAPDH or beta-actin are generally not recommended for nuclear extracts or histone analysis as their levels may not accurately reflect the nuclear protein content[5][7].
Q4: I am seeing unexpected changes in other histone marks after using a specific H3K9me3 inhibitor. Why is this happening?
This could be due to several factors:
-
Off-target effects of the inhibitor: The inhibitor may not be entirely specific and could be affecting other histone modifying enzymes[9].
-
Crosstalk between histone modifications: Changes in one histone mark can influence others. For example, the machinery that regulates H3K9me3 might interact with enzymes that control other modifications.
-
Global epigenetic reprogramming: The inhibitor might be inducing broader changes in the cell's epigenetic landscape[10].
Troubleshooting Guide
This guide addresses specific problems you may encounter when performing Western blots for H3K9me3 after inhibitor treatment.
Problem 1: No or Weak H3K9me3 Signal in All Lanes (Including Control)
| Possible Cause | Recommended Solution |
| Inefficient Histone Extraction | Use a specialized histone extraction protocol, such as acid extraction, to enrich for histone proteins[11][12]. Ensure all steps are performed on ice with fresh buffers containing protease inhibitors[13][14]. |
| Poor Antibody Quality | Use a well-validated antibody specific for H3K9me3[15]. Check the antibody datasheet for recommended applications and dilutions. Consider testing antibodies from different vendors. |
| Inefficient Protein Transfer | Histones are small proteins (H3 is ~17 kDa). Use a membrane with a smaller pore size (e.g., 0.2 µm PVDF) and optimize transfer conditions (time and voltage) for low molecular weight proteins[16]. Verify transfer efficiency with Ponceau S staining[16][17]. |
| Incorrect Gel Percentage | Use a higher percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) to achieve better resolution of low molecular weight proteins like histones[11]. |
| Insufficient Protein Loading | Load an adequate amount of histone extract per lane. A typical starting point is 10-20 µg of total protein[17]. |
Problem 2: Inconsistent Loading Control (Total H3) Signal
| Possible Cause | Recommended Solution |
| Uneven Sample Loading | Ensure accurate protein quantification of your histone extracts before loading. Use a reliable protein assay compatible with your lysis buffer. |
| Inhibitor Affects Cell Cycle or Viability | Some inhibitors can induce cell cycle arrest or apoptosis, which may lead to changes in total histone H3 levels. Assess cell viability and cell cycle profiles after inhibitor treatment. If total H3 is affected, consider using an alternative loading control like Lamin B1 for nuclear extracts[8]. |
| Issues with Antibody for Total H3 | Ensure the total H3 antibody is not modification-specific and recognizes the core protein. |
Problem 3: High Background or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with minimal background. |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature using a suitable blocking agent like 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST[16]. For some phospho-antibodies, BSA is preferred. |
| Insufficient Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST)[13]. |
| Poor Quality Primary Antibody | The antibody may be cross-reacting with other proteins. Use a highly specific, well-validated antibody[15]. |
Experimental Protocols
Histone Extraction (Acid Extraction Method)
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells and centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N sulfuric acid and incubate with rotation at 4°C for at least 1 hour.
-
Centrifuge at high speed to pellet cellular debris.
-
Transfer the supernatant containing histones to a new tube and precipitate the histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone.
-
Air-dry the pellet and resuspend in an appropriate buffer for quantification.
Western Blotting for Histone Modifications
-
Sample Preparation: Mix your histone extract with Laemmli sample buffer and heat at 95°C for 5 minutes[18].
-
Gel Electrophoresis: Load 10-20 µg of protein per lane on a 15% SDS-PAGE gel[17]. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a 0.2 µm PVDF membrane. Confirm transfer with Ponceau S staining[16].
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature[16].
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K9me3) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST[13].
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal[18].
-
Stripping and Reprobing: If necessary, strip the membrane and reprobe for a loading control like total Histone H3.
Data Presentation
Table 1: Example Quantification of H3K9me3 Levels After Inhibitor Treatment
| Treatment | H3K9me3 Signal (Arbitrary Units) | Total H3 Signal (Arbitrary Units) | Normalized H3K9me3/Total H3 Ratio | Fold Change vs. Control |
| Vehicle Control | 15,200 | 16,000 | 0.95 | 1.00 |
| Inhibitor A (1 µM) | 7,800 | 15,500 | 0.50 | 0.53 |
| Inhibitor A (5 µM) | 2,100 | 15,800 | 0.13 | 0.14 |
| Inhibitor B (1 µM) | 14,500 | 16,200 | 0.90 | 0.95 |
Data is for illustrative purposes only. Actual values will vary based on experimental conditions.
Visualizations
Signaling Pathway of H3K9me3 Regulation
Caption: Regulation of H3K9 trimethylation by writer, eraser, and reader proteins.
Experimental Workflow for H3K9me3 Western Blot
Caption: A typical experimental workflow for Western blotting of H3K9me3.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common Western blot issues.
References
- 1. What are H3K9me3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Distinct H3K9me3 heterochromatin maintenance dynamics govern different gene programs and repeats in pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of Histone Marks, H3K9me3 and H3K27me3 by Epidrug Induces Neuroendocrine Differentiation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Modification [labome.com]
- 13. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Histone western blot protocol | Abcam [abcam.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. Quantification of Histone Modifications by Parallel-Reaction Monitoring: A Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Why is OTS186935 showing toxicity in my cell line?
This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing unexpected toxicity with the SUV39H2 inhibitor, OTS186935.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of OTS186935 on my cell line?
OTS186935 is a potent and selective inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2).[1][2][3] The primary function of SUV39H2 is to trimethylate Histone H3 at lysine 9 (H3K9me3), a modification that leads to heterochromatin formation and transcriptional repression.[1][4] In many cancers, SUV39H2 is overexpressed and contributes to tumor progression and chemoresistance.[1][5]
Therefore, the intended mechanism of OTS186935 is to inhibit SUV39H2, leading to a decrease in global H3K9me3 levels. This can reactivate silenced tumor suppressor genes and trigger apoptotic cell death.[5][6][7] Consequently, an anti-proliferative or cytotoxic effect in cancer cell lines is the expected and desired outcome of treatment. What may appear as "toxicity" is likely the compound's intended anti-tumor activity.
Q2: I am observing much higher toxicity than anticipated. What are the common causes?
While OTS186935 has been reported to be well-tolerated in in vivo mouse models[2][4][5], in vitro sensitivity can vary significantly. If you are observing acute toxicity or cell death at concentrations lower than expected, consider the following factors:
-
Cell Line Sensitivity: Your specific cell line may have higher expression levels of SUV39H2 or other genetic factors that make it particularly sensitive to its inhibition.
-
Compound Concentration: The reported IC50 for growth inhibition in A549 lung cancer cells is 0.67 µM.[1][2][5] Concentrations significantly above this value are expected to cause substantial cell death. It is crucial to perform a dose-response experiment to determine the IC50 in your specific cell line.
-
Solvent Toxicity: OTS186935 is typically dissolved in DMSO. High final concentrations of DMSO in the culture medium (>0.5%) can be independently toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO as your highest drug concentration) to assess the toxicity of the solvent alone.
-
Compound Purity and Stability: Ensure the compound is from a reputable source and has been stored correctly to prevent degradation. Impurities or degradation products could contribute to toxicity.
-
General Cell Culture Health: Unhealthy cells are more susceptible to chemical insults. Ensure your cells are within a low passage number, free of contamination (especially mycoplasma), and are seeded at an appropriate density.[8]
Quantitative Data Summary
The following table summarizes the reported potency of OTS186935 from published studies.
| Target / Cell Line | Assay Type | Reported IC50 Value | Reference |
| SUV39H2 | Enzymatic Assay | 6.49 nM | [2][3][5] |
| A549 (Lung Cancer) | Cell Growth Inhibition | 0.67 µM | [1][2][5] |
Troubleshooting Guide
Use the following workflow and checklist to diagnose the source of unexpected toxicity in your experiment.
| Area to Check | Potential Problem | Recommended Action |
| Compound & Reagents | Incorrect drug concentration. | Verify all calculations and stock solution concentrations. Perform a serial dilution to create a dose-response curve. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all wells and is non-toxic (typically <0.1%). Run a vehicle-only control.[9] | |
| Compound degradation or impurity. | Store compound as recommended. If in doubt, acquire a fresh batch from a certified vendor. | |
| Cell Culture | High passage number leading to genetic drift. | Use cells within a consistent and limited passage number range. |
| Mycoplasma or other microbial contamination. | Routinely test for mycoplasma. Discard contaminated cultures.[8] | |
| Sub-optimal cell density at time of treatment. | Standardize seeding density. Very low or very high confluency can alter sensitivity.[8] | |
| Experimental Protocol | Uneven cell plating or "edge effects". | Ensure a homogenous single-cell suspension before plating. To avoid evaporation, fill perimeter wells of the plate with sterile PBS and do not use them for data.[8] |
| Inappropriate assay for the question. | An assay measuring metabolic activity (e.g., MTT) may show a decrease due to cytostatic effects, not just cell death. Use an orthogonal assay that measures membrane integrity (LDH) or apoptosis (Annexin V) to confirm cytotoxicity.[9][10][11] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin (AlamarBlue)
This protocol assesses cell metabolic activity as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of OTS186935 in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for "untreated" and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Prepare the resazurin working solution (typically a 1:10 dilution of stock in sterile PBS or medium). Add 10-20 µL of the working solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (~570 nm) using a microplate reader.
-
Analysis: Normalize the data to the vehicle control wells to calculate the percentage of cell viability for each concentration.
Protocol 2: Western Blot for H3K9me3 Reduction
This protocol confirms that OTS186935 is engaging its target in your cell line.
-
Treatment: Culture cells in 6-well plates and treat with OTS186935 (e.g., at the IC50 concentration) and a vehicle control for 24-48 hours.
-
Histone Extraction: Harvest the cells and use a commercial histone extraction kit or an acid extraction protocol to isolate histone proteins.
-
Protein Quantification: Determine the protein concentration of your histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel (e.g., 15%) and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific for H3K9me3 overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the blot using a digital imager.
-
Stripping and Re-probing: To ensure equal loading, the blot should be stripped and re-probed with an antibody for total Histone H3. A visible reduction in the H3K9me3 band relative to the total H3 band in the treated sample confirms the on-target effect of the compound.[7]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: OTS186935 Trihydrochloride In Vivo Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OTS186935 trihydrochloride in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the established and validated method for in vivo delivery of this compound?
The primary and published method for in vivo administration of this compound is intravenous (IV) injection.[1][2][3] This route has been shown to be effective in mouse xenograft models, leading to significant tumor growth inhibition without notable toxicity.[1][2][3]
Q2: What are the recommended dosages for intravenous administration?
In published studies using mouse xenograft models of breast and lung cancer, dosages of 10 mg/kg and 25 mg/kg administered once daily for 14 days have been shown to be effective.[1][2][3] These dosages resulted in tumor growth inhibition of 42.6% and 60.8%, respectively.[1]
Q3: Are there alternative delivery methods to intravenous injection?
While intravenous injection is the validated method, alternative formulations for oral and intraperitoneal (IP) administration have been proposed.[2] These formulations aim to provide options for researchers based on their experimental needs and animal models. However, the in vivo efficacy and pharmacokinetics of these alternative routes have not been extensively documented in peer-reviewed literature.
Q4: What are the suggested formulations for oral and intraperitoneal administration?
Several formulations are suggested for oral and intraperitoneal delivery, including a suspended solution and clear solutions.[2] It is recommended to prepare these fresh on the day of use.[2]
Q5: What is the solubility of this compound?
The solubility of OTS186935 hydrochloride is reported to be 25 mg/mL in DMSO and 50 mg/mL in water, both requiring sonication to achieve dissolution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the formulation during preparation. | - Incomplete dissolution of the compound. - Temperature fluctuations. - Incorrect solvent ratios. | - Use sonication to aid dissolution, especially when preparing stock solutions in DMSO or water.[2] - Prepare the formulation fresh on the day of the experiment.[2] - Ensure the solvents are added sequentially and mixed thoroughly at each step as per the protocol.[2] |
| Animal distress or adverse events post-injection. | - High concentration of DMSO or other solvents. - Formulation not at physiological pH. - Injection volume too large for the animal. - Rapid injection rate. | - Adhere to the recommended solvent percentages in the formulation. - Adjust the pH of the final formulation to be as close to physiological pH as possible. - Follow the guidelines for maximum administration volumes based on the animal's weight and the route of administration.[4] - For intravenous injections, administer the solution slowly. |
| Lack of efficacy with alternative delivery routes (Oral/IP). | - Poor bioavailability via the chosen route. - Degradation of the compound in the gastrointestinal tract (for oral administration). - Suboptimal formulation leading to poor absorption. | - Consider conducting a pilot pharmacokinetic study to determine the bioavailability of OTS186935 with the chosen alternative route and formulation. - If oral administration is not effective, consider intraperitoneal injection which generally has a higher absorption rate.[4] - Re-evaluate the formulation; a clear solution may offer better absorption than a suspension. |
| Difficulty in achieving the desired concentration. | - Limited solubility of the compound in the chosen vehicle. | - Refer to the solubility data and consider using a co-solvent system as suggested in the alternative formulations.[2] - For the SBE-β-CD formulation, ensure the SBE-β-CD is fully dissolved in saline before adding the DMSO stock.[2] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Intravenous OTS186935
| Animal Model | Dosage | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 Breast Cancer Xenograft | 10 mg/kg | Once daily for 14 days | 42.6% | [1] |
| A549 Lung Cancer Xenograft | 25 mg/kg | Once daily for 14 days | 60.8% | [1] |
Table 2: Suggested Formulations for Alternative Delivery Routes
| Route | Formulation Composition | Final Concentration | Solution Type | Reference |
| Oral / IP | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL | Suspended | [2] |
| Oral / IP | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Clear | [2] |
| Oral / IP | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Clear | [2] |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration
-
Preparation of Formulation:
-
Dissolve this compound in a vehicle of 5% glucose solution and 0.9% sodium chloride injection to the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with an injection volume of 10 mL/kg, the concentration would be 1 mg/mL).[1]
-
Ensure the solution is clear and free of particulates. Gentle warming and vortexing may be used to aid dissolution.
-
-
Animal Dosing:
Protocol 2: Oral/Intraperitoneal (IP) Administration (Suspended Solution)
-
Preparation of Formulation:
-
Prepare a stock solution of OTS186935 in DMSO (e.g., 20.8 mg/mL).[2]
-
In a separate tube, add 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL. This results in a 2.08 mg/mL suspended solution.[2]
-
Use sonication if precipitation occurs.[2]
-
-
Animal Dosing:
-
For oral administration, use an appropriate gavage needle.
-
For intraperitoneal injection, use a 25-27 gauge needle.[4]
-
The administration volume should be based on the animal's weight and the desired dosage.
-
Protocol 3: Oral/Intraperitoneal (IP) Administration (Clear Solution with SBE-β-CD)
-
Preparation of Formulation:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of OTS186935 in DMSO (e.g., 20.8 mg/mL).[2]
-
In a separate tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the DMSO stock solution to the SBE-β-CD solution and mix thoroughly to obtain a clear solution with a concentration of ≥ 2.08 mg/mL.[2]
-
-
Animal Dosing:
-
Follow the dosing procedures outlined in Protocol 2.
-
Visualizations
Caption: Experimental workflow for in vivo delivery of OTS186935.
Caption: Simplified signaling pathway of OTS186935 action.
References
Validation & Comparative
A Comparative Analysis of SUV39H2 Inhibitors: OTS186935 vs. OTS193320
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent small molecule inhibitors of the protein methyltransferase SUV39H2: OTS186935 and OTS193320. Both compounds, developed as potential anti-cancer therapeutics, target the epigenetic regulation of gene expression and DNA damage repair pathways. This analysis is supported by experimental data to inform research and development decisions.
Executive Summary
OTS186935 and OTS193320 are both potent inhibitors of SUV39H2, an enzyme implicated in cancer progression and chemoresistance through the methylation of histone H3 at lysine 9 (H3K9) and histone H2AX. While both molecules demonstrate significant in vitro activity, OTS186935 emerges as a superior candidate due to its enhanced in vivo efficacy. OTS193320, an earlier iteration, showed promising results in cellular assays but failed to translate this efficacy into animal models. OTS186935 was subsequently developed as an optimized analog with a more favorable pharmacokinetic profile, leading to significant tumor growth inhibition in xenograft models.
Data Presentation
The following tables summarize the quantitative data gathered from preclinical studies, offering a direct comparison of the inhibitory activities and anti-cancer effects of OTS186935 and OTS193320.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Enzymatic IC50 | Cellular IC50 (A549 Lung Cancer Cells) |
| OTS186935 | SUV39H2 | 6.49 nM[1] | 0.67 µM[1] |
| OTS193320 | SUV39H2 | 22.2 nM | 0.38 µM |
Table 2: In Vitro Efficacy in Breast Cancer Cell Lines
| Compound | Cell Line | Effect |
| OTS193320 | MDA-MB-231, BT-20 | - Decreased global H3K9 tri-methylation.[2] - Induced apoptotic cell death.[2] - In combination with doxorubicin, reduced γ-H2AX levels and cancer cell viability.[2] |
Table 3: In Vivo Efficacy of OTS186935 in Xenograft Models
| Cancer Type | Cell Line | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Breast Cancer | MDA-MB-231 | 10 mg/kg, i.v., daily for 14 days | 42.6% | [1] |
| Lung Cancer | A549 | 25 mg/kg, i.v., daily for 14 days | 60.8% | [1] |
Note: In vivo efficacy studies for OTS193320 did not show significant tumor growth inhibition.[1]
Signaling Pathway and Mechanism of Action
SUV39H2 plays a critical role in epigenetic regulation and DNA damage response. Its inhibition by OTS186935 and OTS193320 disrupts these processes, leading to anti-tumor effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
SUV39H2 Enzymatic Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against SUV39H2 methyltransferase activity.
Cell Viability (MTT) Assay
This assay is used to assess the effect of the inhibitors on the viability of cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of OTS186935 or OTS193320 (typically from 0.01 µM to 100 µM) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.
Conclusion
The available data strongly indicate that while both OTS186935 and OTS193320 are effective inhibitors of SUV39H2 in vitro, OTS186935 demonstrates superior anti-tumor activity in vivo. The optimization of OTS193320 to yield OTS186935 successfully addressed the pharmacokinetic limitations of the former, resulting in a more promising therapeutic candidate. For researchers in the field of oncology and drug development, OTS186935 represents a more viable lead compound for further investigation into SUV39H2-targeted cancer therapies. Future studies should focus on the clinical translation of OTS186935 and the exploration of its efficacy in a broader range of cancer types.
References
- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SUV39H2 Inhibitors: OTS186935 Trihydrochloride Versus Other Known Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of OTS186935 trihydrochloride with other known inhibitors of the histone methyltransferase SUV39H2. The information presented is based on available experimental data to facilitate an objective evaluation for research and drug development purposes.
Introduction to SUV39H2 Inhibition
Suppressor of variegation 3-9 homolog 2 (SUV39H2) is a histone lysine methyltransferase that plays a crucial role in regulating gene expression through the methylation of histone H3 at lysine 9 (H3K9). This epigenetic modification is generally associated with gene silencing and the formation of heterochromatin. Emerging evidence has implicated SUV39H2 in various cellular processes, including DNA damage repair and oncogenesis, making it an attractive target for therapeutic intervention, particularly in oncology. The development of potent and selective SUV39H2 inhibitors is a key area of research for novel anti-cancer therapies.
Quantitative Comparison of SUV39H2 Inhibitors
The following table summarizes the available quantitative data for this compound and other compounds with known activity against SUV39H2 or related histone methyltransferases.
| Inhibitor | Target(s) | IC50 (nM) | Cell-based Activity | In Vivo Efficacy |
| This compound | SUV39H2 | 6.49 | A549 cell growth inhibition (IC50: 670 nM)[1] | Significant tumor growth inhibition in MDA-MB-231 and A549 xenograft models[1][2] |
| OTS193320 | SUV39H2 | 22.2 | A549 cell growth inhibition (IC50: 380 nM); Induces apoptosis in breast cancer cells[1] | No significant in vivo effect at non-toxic doses[1] |
| Chaetocin | SUV39H1, G9a | 800 (for SUV39H1) | Reduces H3K9 dimethylation in cells at 500 nM[3] | Not specified for SUV39H2 inhibition |
| UNC1999 | EZH2, EZH1 | Not specified for SUV39H2 | Potent inhibitor of EZH2/EZH1 | Orally bioavailable with in vivo activity against EZH2-mutant tumors[4] |
Signaling Pathways Involving SUV39H2
SUV39H2 is implicated in several critical signaling pathways. Its primary role is the methylation of H3K9, leading to transcriptional repression. Additionally, SUV39H2 can methylate non-histone proteins such as H2AX, influencing the DNA damage response. The following diagram illustrates the central role of SUV39H2 and the impact of its inhibition.
Caption: SUV39H2 signaling and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro SUV39H2 Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against SUV39H2 enzymatic activity.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human SUV39H2 enzyme, a biotinylated histone H3 peptide substrate, and S-[methyl-3H]-adenosyl-L-methionine (3H-SAM) in an appropriate assay buffer.
-
Compound Incubation: Serially dilute the test compound (e.g., OTS186935) and incubate with the reaction mixture for a defined period at a controlled temperature (e.g., 60 minutes at 30°C).
-
Detection: Stop the reaction and transfer the mixture to a streptavidin-coated plate to capture the biotinylated histone H3 peptide.
-
Quantification: Measure the incorporation of the radiolabeled methyl group from 3H-SAM into the peptide substrate using a scintillation counter.
-
IC50 Calculation: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software.[1]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the SUV39H2 inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.[1]
Western Blot for Histone Methylation
This technique is used to detect changes in the levels of specific histone modifications, such as H3K9me3, in response to inhibitor treatment.
-
Cell Lysis and Histone Extraction: Treat cells with the SUV39H2 inhibitor, then lyse the cells and extract histones using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the histone modification of interest (e.g., anti-H3K9me3). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3) to determine the relative change in histone methylation.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of SUV39H2 inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., MDA-MB-231 or A549) into the flank of immunocompromised mice.[1][2]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Administer the test compound (e.g., OTS186935) to the mice via a suitable route (e.g., intravenous or oral) at a defined dose and schedule. A control group receives a vehicle solution.[1]
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) and assess any signs of toxicity in the treated animals.[1]
-
Immunohistochemistry (IHC): Excise the tumors and perform IHC staining for biomarkers of proliferation (e.g., Ki-67) and histone methylation (e.g., H3K9me3) to confirm the in vivo mechanism of action.[1]
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental protocols.
Caption: General workflows for key experimental assays.
Conclusion
This compound has emerged as a potent and selective inhibitor of SUV39H2 with demonstrated anti-tumor activity in both in vitro and in vivo models.[1][2] Its low nanomolar IC50 against SUV39H2 distinguishes it from less potent or non-selective inhibitors like Chaetocin.[3] The development of OTS186935 and its analogs represents a significant advancement in the field of epigenetic drug discovery. Further research is warranted to fully elucidate the therapeutic potential of SUV39H2 inhibition in various cancers and to identify other selective inhibitors for comparative studies. This guide provides a foundational overview to aid researchers in the selection and evaluation of SUV39H2 inhibitors for their specific research needs.
References
Validating the Specificity of OTS186935 for SUV39H2 Over Other Methyltransferases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protein methyltransferase inhibitor OTS186935, with a focus on its specificity for Suppressor of variegation 3-9 homolog 2 (SUV39H2). Due to the critical role of epigenetic modifiers in various diseases, particularly cancer, the development of potent and selective inhibitors is of paramount importance. OTS186935 has emerged as a promising candidate targeting SUV39H2, an enzyme implicated in transcriptional repression and chemoresistance.
Executive Summary
OTS186935 is a potent, small-molecule inhibitor of SUV39H2 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2][3] Its development from a related compound, OTS193320, has shown promise in preclinical cancer models.[4][5][6] This guide synthesizes the available data on the inhibitory activity of OTS186935, details the experimental methods for its characterization, and visualizes its mechanism of action and the experimental workflow for its validation.
Important Note on Specificity Data: As of the latest available information, a comprehensive selectivity profile of OTS186935 against a broad panel of other histone and non-histone methyltransferases has not been published in the peer-reviewed literature. Therefore, a direct quantitative comparison of its inhibitory activity against other methyltransferases cannot be provided at this time. The data presented herein focuses on its potent activity against its intended target, SUV39H2.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory potency of OTS186935 and its precursor, OTS193320, against SUV39H2.
| Compound | Target | IC50 (nM) | Reference |
| OTS186935 | SUV39H2 | 6.49 | [1] |
| OTS193320 | SUV39H2 | 22.2 | [7] |
Experimental Protocols
The determination of the in vitro methyltransferase activity and inhibitory potency of compounds like OTS186935 is crucial for their validation. The following protocol is based on the methodology described for the characterization of OTS186935 and its analogs.[4]
In Vitro SUV39H2 Methyltransferase Assay
This assay quantifies the enzymatic activity of SUV39H2 and the inhibitory effect of test compounds by measuring the transfer of a radiolabeled methyl group to a histone H3 peptide substrate.
Materials:
-
Recombinant N-terminal GST-fused SUV39H2 enzyme
-
Biotin-conjugated histone H3 (1-21) peptide substrate
-
S-[methyl-3H]-adenosyl-L-methionine (Radiolabeled cofactor)
-
OTS186935 (or other test compounds)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM DTT, 50 mM NaCl)
-
Scintillation cocktail
-
Microplates (e.g., 96-well)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of OTS186935 in the assay buffer to generate a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: In each well of the microplate, combine the assay buffer, biotin-conjugated histone H3 peptide, and S-[methyl-3H]-adenosyl-L-methionine.
-
Inhibitor Addition: Add the serially diluted OTS186935 or vehicle control to the respective wells.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the recombinant SUV39H2 enzyme to each well.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., trichloroacetic acid).
-
Measurement of Methylation: Transfer the reaction mixture to a filter plate to capture the biotinylated peptide. Wash the plate to remove unincorporated radiolabeled cofactor. Add scintillation cocktail to each well.
-
Data Analysis: Measure the radioactivity in each well using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity. Calculate the percent inhibition for each concentration of OTS186935 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
To clearly illustrate the experimental process and the biological context of SUV39H2 inhibition, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for determining the IC50 of OTS186935 against SUV39H2.
Caption: Simplified signaling pathway of SUV39H2 and its inhibition by OTS186935.
Conclusion
OTS186935 is a highly potent inhibitor of the histone methyltransferase SUV39H2. The provided experimental protocol outlines a robust method for validating its in vitro activity. The signaling pathway diagram illustrates the mechanism by which OTS186935 can exert its effects on chromatin structure and gene expression, ultimately impacting cellular processes like proliferation and chemoresistance. While the current body of literature strongly supports the on-target potency of OTS186935, future studies detailing its selectivity against a comprehensive panel of methyltransferases will be essential for a complete understanding of its therapeutic potential and off-target effects. Researchers are encouraged to consult the primary literature for further details on the in vivo efficacy and toxicological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. medchemexpress.com [medchemexpress.com]
Unveiling the Specificity of OTS186935 Trihydrochloride: A Comparative Cross-Reactivity Analysis
For Researchers, Scientists, and Drug Development Professionals
OTS186935 trihydrochloride has emerged as a highly potent small molecule inhibitor of the histone methyltransferase SUV39H2, a key enzyme implicated in cancer progression. With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, understanding its selectivity is paramount for its development as a therapeutic agent. This guide provides a comparative analysis of the cross-reactivity profile of OTS186935 against other relevant histone methyltransferase inhibitors, supported by available experimental data and detailed protocols.
Potency and Selectivity Profile
OTS186935 demonstrates remarkable potency against its primary target, SUV39H2, with an IC50 of 6.49 nM.[1][2][3][4] To contextualize its selectivity, we compare it with Chaetocin, a known broader-spectrum inhibitor of the SUV39 family, and UNC0642, a highly selective inhibitor of G9a and GLP methyltransferases that does not inhibit SUV39H2.
While a comprehensive screening of OTS186935 against a wide panel of histone methyltransferases is not publicly available, its high potency for SUV39H2 suggests a favorable selectivity profile. In contrast, Chaetocin exhibits activity against multiple methyltransferases, including SUV39H1, G9a, and DIM5, with significantly higher IC50 values compared to OTS186935's activity against SUV39H2.[5][6][7][8][9] UNC0642 serves as an example of a highly selective inhibitor, demonstrating inactivity against a broad range of other methyltransferases, including SUV39H2.[5][6][7][8][10]
Table 1: Comparative Inhibitory Activity (IC50) of Selected Methyltransferase Inhibitors
| Compound | Primary Target(s) | SUV39H2 IC50 | SUV39H1 (dSU(VAR)3-9) IC50 | G9a IC50 | GLP IC50 | Other Notable Targets (IC50) |
| This compound | SUV39H2 | 6.49 nM | Data not available | Data not available | Data not available | Data not available |
| Chaetocin | SUV39 Family, others | Data not available | 0.8 µM | 2.5 µM | Data not available | DIM5 (3 µM) |
| UNC0642 | G9a, GLP | Inactive | Inactive | <2.5 nM | <2.5 nM | Inactive against a panel of 13 other methyltransferases |
Note: The lack of comprehensive public data on the cross-reactivity of OTS186935 against a wider panel of methyltransferases highlights a current knowledge gap. Further studies are required to fully delineate its selectivity profile.
Signaling Pathway of SUV39H2
SUV39H2 is a histone methyltransferase that specifically trimethylates histone H3 at lysine 9 (H3K9me3). This epigenetic modification is a hallmark of transcriptionally silent heterochromatin. The signaling pathway involving SUV39H2 is central to gene regulation and chromatin structure.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Inhibition Assay
The following protocol is a generalized method for determining the IC50 of an inhibitor against a specific histone methyltransferase, based on the methodology used for OTS186935.[11][12][13][14]
Materials:
-
Recombinant human SUV39H2 enzyme
-
Histone H3 peptide (e.g., residues 1-21) as substrate
-
S-[methyl-3H]-Adenosyl-L-methionine (Radiolabeled methyl donor)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Scintillation cocktail
-
Filter plates and scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the SUV39H2 enzyme, histone H3 peptide substrate, and the diluted test compound.
-
Initiation: Start the reaction by adding S-[methyl-3H]-Adenosyl-L-methionine to each well.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).
-
Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Detection: Transfer the reaction mixture to a filter plate to capture the radiolabeled histone peptides. Wash the plate to remove unincorporated radiolabeled SAM.
-
Quantification: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit.
References
- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Probe UNC0642 | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. stemcell.com [stemcell.com]
- 10. UNC0642 | Structural Genomics Consortium [thesgc.org]
- 11. Chaetocin is a nonspecific inhibitor of histone lysine methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Independent studies confirming the anti-tumor effects of OTS186935.
A Comparative Analysis of the Novel SUV39H2 Inhibitor Against Standard Chemotherapies
In the landscape of oncology drug development, the search for targeted therapies with improved efficacy and reduced toxicity remains a paramount goal. A promising candidate in this arena is OTS186935, a small molecule inhibitor of the histone methyltransferase SUV39H2. Preclinical studies have demonstrated its potential as a potent anti-tumor agent, particularly in triple-negative breast cancer and non-small cell lung cancer. This guide provides a comprehensive comparison of OTS186935 with standard-of-care chemotherapies, doxorubicin and cisplatin, supported by experimental data from independent research.
Performance Comparison
Quantitative data from preclinical studies are summarized below, offering a direct comparison of the anti-tumor effects of OTS186935 and standard chemotherapy agents in relevant cancer cell lines.
Table 1: In Vitro Efficacy of OTS186935 and Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| OTS186935 | A549 (Lung Cancer) | 0.67 | [1] |
| OTS193320 | A549 (Lung Cancer) | 0.38 | [2] |
Table 2: In Vivo Anti-Tumor Activity of OTS186935 vs. Standard of Care
| Treatment | Cancer Model | Dosage | Tumor Growth Inhibition (TGI) | Citation |
| OTS186935 | MDA-MB-231 (Breast Cancer) Xenograft | 10 mg/kg, IV, daily for 14 days | 42.6% | [1] |
| OTS186935 | A549 (Lung Cancer) Xenograft | 25 mg/kg, IV, daily for 14 days | 60.8% | [1] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) Xenograft | 1 mg/kg, IV, twice weekly | Significant tumor growth inhibition | [3] |
| Cisplatin | A549 (Lung Cancer) Xenograft | 1 mg/kg, IP, single dose | 54% | [4] |
| OTS186935 + Doxorubicin | A549 (Lung Cancer) Xenograft | OTS186935: 10 mg/kg, IV, daily for 14 days; Doxorubicin: 10 mg/kg, IV, on day 2 and 9 | Enhanced anti-tumor effect | [1] |
Mechanism of Action: Targeting SUV39H2 and Chemoresistance
OTS186935 exerts its anti-tumor effects by inhibiting SUV39H2, a histone methyltransferase that plays a crucial role in gene silencing and DNA damage repair.[5][6] Overexpression of SUV39H2 has been observed in various cancers and is associated with chemoresistance.[5] One of the key mechanisms involves the methylation of histone H2AX, which is a prerequisite for its phosphorylation to γ-H2AX.[2][7] The formation of γ-H2AX at sites of DNA damage is a critical step in the DNA damage response (DDR) and repair, and its upregulation can contribute to resistance to DNA-damaging agents like doxorubicin and cisplatin.[8][9][10] By inhibiting SUV39H2, OTS186935 prevents H2AX methylation, leading to reduced γ-H2AX levels and sensitizing cancer cells to chemotherapy.[2][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
In Vivo Xenograft Studies
OTS186935 in MDA-MB-231 and A549 Xenografts
-
Animal Model: Female athymic nude mice.
-
Cell Implantation: 2 x 10^6 MDA-MB-231 cells or 5 x 10^6 A549 cells were suspended in Matrigel and injected subcutaneously into the flank of each mouse.[11][12]
-
Treatment: When tumors reached a volume of approximately 150-250 mm³, mice were randomized into treatment and control groups. OTS186935 was administered intravenously at the specified doses. The vehicle control was administered to the control group. For combination studies, doxorubicin was administered intravenously as described in Table 2.[1]
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²) / 2.[13]
-
Endpoint: Mice were euthanized after the designated treatment period, and tumors were excised for further analysis.[13]
Doxorubicin in MDA-MB-231 Xenograft
-
Animal Model: Athymic mice.
-
Cell Implantation: MDA-MB-231 cells were injected into the mammary fat pad.
-
Treatment: When tumor volume reached approximately 150 mm³, treatment with doxorubicin (1.0 mg/kg) or PBS (control) was initiated via intravenous bolus twice weekly.[3]
-
Tumor Measurement: Tumor volume was measured regularly.[3]
Cisplatin in A549 Xenograft
-
Animal Model: Nude mice.
-
Cell Implantation: A549 cells (1 x 10^7) were injected into the right flank of each mouse.[14]
-
Treatment: When tumors were established, mice were treated with a single intraperitoneal injection of cisplatin (1 mg/kg).[4][15]
-
Tumor Measurement: Tumor volume was measured every 3 days for the duration of the experiment.[14]
In Vitro Cell Viability Assays
-
Cell Lines: A549 and other cancer cell lines were cultured in appropriate media.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with various concentrations of OTS186935, OTS193320, or standard chemotherapies for 48-72 hours.[16]
-
Viability Assessment: Cell viability was determined using assays such as MTT or CCK-8, which measure metabolic activity.[14][16]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Conclusion and Future Directions
The preclinical data presented here highlight the potential of OTS186935 as a novel anti-tumor agent, particularly in its ability to overcome chemoresistance. Its targeted mechanism of action against SUV39H2 offers a distinct advantage over traditional cytotoxic chemotherapies. The synergistic effect observed when combined with doxorubicin suggests that OTS186935 could be a valuable component of combination therapies, potentially allowing for lower, less toxic doses of conventional drugs. Further independent studies are warranted to validate these findings and to explore the efficacy of OTS186935 in a broader range of cancer types. Clinical trials will be the ultimate determinant of its therapeutic value in human patients.
References
- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Structure, Activity and Function of the Suv39h1 and Suv39h2 Protein Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Deficient DNA damage signaling leads to chemoresistance to cisplatin in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 13. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CNTN-1 Upregulation Induced by Low-Dose Cisplatin Promotes Malignant Progression of Lung Adenocarcinoma Cells via Activation of Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Augmented antitumor effects of combination therapy of cisplatin with ethaselen as a novel thioredoxin reductase inhibitor on human A549 cell in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
OTS186935: A Preclinical Head-to-Head Comparison with Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel SUV39H2 inhibitor, OTS186935, against standard-of-care chemotherapy agents in preclinical models of triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC). The data presented is based on available preclinical studies to inform researchers on the potential therapeutic positioning of this emerging agent.
Mechanism of Action: OTS186935
OTS186935 is a potent small molecule inhibitor of SUV39H2, a histone methyltransferase that plays a crucial role in epigenetic regulation.[1][2][3] By inhibiting SUV39H2, OTS186935 leads to a reduction in the trimethylation of histone H3 at lysine 9 (H3K9me3), a marker associated with gene silencing. Furthermore, OTS186935 has been shown to regulate the phosphorylation of histone H2AX (γ-H2AX), a key signaling molecule in the DNA damage response.[1][2][3] Elevated levels of γ-H2AX are implicated in chemoresistance, suggesting that OTS186935 may not only have direct anti-tumor effects but also the potential to sensitize cancer cells to traditional DNA-damaging agents.
Caption: Mechanism of action of OTS186935.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing OTS186935 monotherapy with standard chemotherapy monotherapy in the same experimental setup are not yet available in the public domain. However, by cross-examining data from different preclinical studies, we can draw an initial comparison of their anti-tumor activity in xenograft models of TNBC and NSCLC.
Triple-Negative Breast Cancer (TNBC)
Standard first-line chemotherapy for TNBC often includes anthracyclines like doxorubicin. Preclinical data for OTS186935 has been generated using the MDA-MB-231 human TNBC cell line.
| Treatment | Cancer Model | Dosage | Tumor Growth Inhibition (TGI) | Source |
| OTS186935 | MDA-MB-231 Xenograft | 10 mg/kg, i.v., daily for 14 days | 42.6% | [1] |
| Doxorubicin | HCC1806 Xenograft | Not specified | 54% | [4] |
| Doxorubicin | MX-1 Xenograft | Not specified | 10% | [4] |
Note: The data for OTS186935 and Doxorubicin are from separate studies and different TNBC xenograft models, which may have inherent differences in sensitivity to treatment. This table is for informational purposes and not a direct comparison from a single study.
Non-Small Cell Lung Cancer (NSCLC)
Platinum-based agents like cisplatin are a cornerstone of NSCLC chemotherapy. Preclinical evaluation of OTS186935 was conducted in the A549 human NSCLC cell line model.
| Treatment | Cancer Model | Dosage | Tumor Growth Inhibition (TGI) | Source |
| OTS186935 | A549 Xenograft | 25 mg/kg, i.v., daily for 14 days | 60.8% | [1] |
| Cisplatin | NSCLC Xenografts | 4 mg/kg, q3d x 4 | 48-55% | [5] |
Note: The data for OTS186935 and Cisplatin are from separate studies. The TGI for cisplatin is a range observed across 13 different patient-derived NSCLC xenograft models.
Experimental Protocols
In Vivo Xenograft Study for OTS186935
A summary of the experimental protocol used to evaluate the in vivo efficacy of OTS186935 is provided below.
Caption: Experimental workflow for in vivo xenograft studies.
Detailed Methodology:
-
Cell Lines and Culture: Human triple-negative breast cancer (MDA-MB-231) and non-small cell lung cancer (A549) cell lines were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunodeficient mice (e.g., nude or NOD/SCID) were used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells was injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reached a predetermined size, mice were randomized into treatment and control groups. OTS186935 was administered intravenously at the specified doses. The control group received a vehicle solution.
-
Efficacy Evaluation: Tumor volume and mouse body weight were measured regularly throughout the study. Tumor growth inhibition (TGI) was calculated at the end of the treatment period to determine the anti-tumor efficacy of OTS186935.
Conclusion
References
- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonistic analogs of growth hormone-releasing hormone increase the efficacy of treatment of triple negative breast cancer in nude mice with doxorubicin; A preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Does OTS186935 have advantages over Chaetocin as a SUV39H2 inhibitor?
In the landscape of epigenetic drug discovery, the histone methyltransferase SUV39H2 has emerged as a compelling target for anti-cancer therapeutics.[1] This enzyme plays a crucial role in gene silencing through the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin.[1] Its overexpression in various cancers and its role in chemoresistance have spurred the development of specific inhibitors.[1][2][3] Among these, OTS186935 and the natural product Chaetocin have garnered significant attention. This guide provides a comprehensive comparison of these two inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | OTS186935 | Chaetocin |
| Primary Target | SUV39H2 | SUV39H1, G9a, and other lysine methyltransferases |
| Potency (IC50) | 6.49 nM (for SUV39H2) | ~0.8 µM (for SUV39H1) |
| Selectivity | High (Implied) | Broad, with known off-targets |
| In Vivo Efficacy | Demonstrated significant tumor growth inhibition | Activity observed, but can be linked to off-target effects |
| Toxicity | No detectable toxicity in mouse models | Associated with oxidative stress and cellular toxicity |
| Mechanism | Direct inhibition of SUV39H2 methyltransferase activity | Inhibition of multiple methyltransferases; disrupts SUV39H1-HP1 interaction; induces oxidative stress |
Potency and Selectivity: A Clear Advantage for OTS186935
The most striking difference between OTS186935 and Chaetocin lies in their potency and selectivity for SUV39H2. OTS186935 is a highly potent inhibitor of SUV39H2, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. In contrast, Chaetocin exhibits micromolar potency and a broader inhibitory profile against several histone methyltransferases.
Table 1: Comparative Inhibitory Potency
| Inhibitor | Target | IC50 |
| OTS186935 | SUV39H2 | 6.49 nM [1][4][5] |
| Chaetocin | SUV39H1 | 0.8 µM[6] |
| G9a | 2.5 µM[6] | |
| DIM5 | 3 µM[6] |
The high potency and implied selectivity of OTS186935 make it a more precise tool for studying the specific roles of SUV39H2. Chaetocin's broader specificity, while potentially offering a wider range of anti-cancer effects, complicates the interpretation of experimental results due to its engagement with multiple targets. Furthermore, Chaetocin is known to have off-target effects, including the inhibition of thioredoxin reductase (TrxR), which contributes to its induction of oxidative stress.[6]
Mechanism of Action: Beyond Methyltransferase Inhibition for Chaetocin
OTS186935 functions as a direct inhibitor of the methyltransferase activity of SUV39H2, leading to a reduction in global H3K9me3 levels.[1] This targeted mechanism is crucial for its anti-tumor effects.
Chaetocin's mechanism is more complex. While it does inhibit the enzymatic activity of SUV39H1 and other methyltransferases, recent studies have revealed an additional mode of action. Chaetocin can disrupt the interaction between SUV39H1 and Heterochromatin Protein 1 (HP1), a critical step in the establishment and maintenance of heterochromatin.[7][8][9] This disruption is independent of its methyltransferase inhibition and is mediated by its disulfide functionality.[7][8] This dual mechanism, coupled with its off-target effects, makes it challenging to attribute its biological effects solely to the inhibition of SUV39H2.
In Vitro and In Vivo Efficacy: OTS186935 Demonstrates Superior Anti-Tumor Activity
Both inhibitors have demonstrated anti-cancer properties in cellular and animal models. However, the data for OTS186935 points to a more robust and specific anti-tumor effect attributable to SUV39H2 inhibition.
Table 2: Comparative Efficacy Data
| Parameter | OTS186935 | Chaetocin |
| Cell Growth Inhibition (IC50) | 0.67 µM (A549 lung cancer cells)[1][4][5] | Varied (cell line dependent) |
| In Vivo Model | MDA-MB-231 (breast) & A549 (lung) xenografts | Various xenograft models |
| Tumor Growth Inhibition (TGI) | 42.6% (breast), 60.8% (lung)[1][2][4][5] | Reported, but may be influenced by off-target effects |
| Observed Toxicity | None detected in mouse models[2][3][4] | Associated with cellular toxicity and oxidative stress[6] |
OTS186935 has shown significant and dose-dependent tumor growth inhibition in xenograft models of breast and lung cancer, with no observable toxicity at effective doses.[2][3][4] This favorable therapeutic window is a significant advantage for its potential clinical development. While Chaetocin also exhibits anti-tumor activity in vivo, its broader biological effects make it difficult to solely attribute this to SUV39H2 inhibition.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.
In Vitro SUV39H2 Methyltransferase Assay
This assay is designed to measure the enzymatic activity of SUV39H2 and the inhibitory potential of compounds like OTS186935.
Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT). Dilute recombinant human SUV39H2 enzyme, biotinylated histone H3 peptide substrate, and S-adenosyl-L-[methyl-3H]-methionine (radiolabeled cofactor) in the assay buffer. Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a 96-well plate, combine the SUV39H2 enzyme, H3 peptide substrate, and the inhibitor at various concentrations.
-
Initiation and Incubation: Initiate the methyltransferase reaction by adding the radiolabeled S-adenosyl-L-methionine. Incubate the plate at 30°C for a defined period (e.g., 1 hour).
-
Termination and Detection: Stop the reaction. Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated H3 peptide. After washing to remove unincorporated radiolabeled cofactor, measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor (OTS186935 or Chaetocin) and incubate for a specific duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10][11][12]
Mouse Xenograft Model
This in vivo model is essential for evaluating the anti-tumor efficacy and potential toxicity of the inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231 or A549) into the flank of immunodeficient mice.[13]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a specified volume, randomize the mice into treatment and control groups.[13]
-
Inhibitor Administration: Administer the inhibitor (e.g., OTS186935 intravenously) or vehicle control to the respective groups according to a predetermined dosing schedule and duration.[2][13]
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.[14]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for H3K9me3 levels). Calculate the tumor growth inhibition (TGI).[14]
Conclusion: OTS186935 as the Superior Tool for Targeted SUV39H2 Research
Based on the available evidence, OTS186935 presents clear advantages over Chaetocin as a specific inhibitor of SUV39H2. Its high potency, coupled with an apparently clean safety profile in preclinical models, makes it an invaluable tool for dissecting the biological functions of SUV39H2 and for exploring its therapeutic potential. While Chaetocin has been instrumental in early studies of histone methyltransferase inhibition, its broad specificity and off-target effects limit its utility for targeted research. For investigators aiming to specifically probe the consequences of SUV39H2 inhibition, OTS186935 is the demonstrably superior choice.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. Chaetocin disrupts the SUV39H1-HP1 interaction independent of SUV39H1 methyltransferase activity - American Chemical Society [acs.digitellinc.com]
- 8. Chaetocin disrupts the SUV39H1–HP1 interaction independent of SUV39H1 methyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Preclinical Comparison of SUV39H2 Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Currently, there are no SUV39H2 inhibitors in clinical trials. Research has primarily focused on preclinical studies to evaluate the potential of these inhibitors as anti-cancer therapeutics. This guide provides a comparative overview of the available preclinical data for two promising SUV39H2 inhibitors, OTS193320 and OTS186935, with a focus on their in vitro and in vivo performance.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on SUV39H2 inhibitors.
Table 1: In Vitro Efficacy of SUV39H2 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 Value | Key Findings |
| OTS193320 | MDA-MB-231 (Breast Cancer) | Cell Viability (MTT) | Not specified | Induced apoptotic cell death and reduced H3K9 tri-methylation.[1][2] |
| BT-20 (Breast Cancer) | Cell Viability (MTT) | Not specified | Showed dose-dependent activation of caspases.[1] | |
| A549 (Lung Cancer) | Cell Viability (MTT) | 0.38 µM | Demonstrated growth-suppressive effects. | |
| OTS186935 | A549 (Lung Cancer) | Enzymatic Assay | 6.49 nM | Potent enzymatic inhibition.[1] |
| A549 (Lung Cancer) | Cell Growth | 0.67 µM | Inhibited cancer cell growth.[1] |
Table 2: In Vivo Efficacy of SUV39H2 Inhibitor OTS186935 in Xenograft Models
| Cancer Type | Cell Line | Treatment Dose & Schedule | Tumor Growth Inhibition (TGI) | Observations |
| Breast Cancer | MDA-MB-231 | 10 mg/kg, IV, once daily for 14 days | 42.6% | No significant body weight loss or toxicity observed.[1] |
| Lung Cancer | A549 | 25 mg/kg, IV, once daily for 14 days | 60.8% (P = 0.022) | Attenuated H3K9me3 levels in vivo; no significant body weight loss or toxicity.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the SUV39H2 inhibitor (e.g., OTS193320) or vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours at 37°C. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 550-600 nm. Cell viability is calculated as a percentage of the vehicle-treated control.
2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Cells are treated with the SUV39H2 inhibitor or vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).
3. Western Blotting for Histone Modifications
This technique is used to detect changes in histone methylation levels.
-
Nuclear Extraction: Nuclear proteins, including histones, are extracted from treated and untreated cancer cells.
-
Protein Quantification: The protein concentration of the nuclear extracts is determined using a standard protein assay.
-
Gel Electrophoresis: Equal amounts of protein are separated by size on an SDS-PAGE gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the histone modification of interest (e.g., anti-H3K9me3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system.
4. Mouse Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of SUV39H2 inhibitors.
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231, A549) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The SUV39H2 inhibitor (e.g., OTS186935) is administered, often intravenously, at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. Animal body weight and general health are also monitored for toxicity assessment.
Mandatory Visualization
SUV39H2 Signaling Pathway in Cancer
References
The Imidazo[1,2-a]Pyridine Scaffold: A Versatile Framework for Therapeutic Innovation
The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocyclic ring system, has emerged as a "privileged scaffold" in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2][3] This versatile framework is present in several marketed drugs, including the gastroprotective agent zolimidine, the anxiolytic alpidem, and the hypnotic zolpidem, highlighting its clinical significance.[1][4] Extensive research has demonstrated the broad therapeutic potential of imidazo[1,2-a]pyridine derivatives, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][3][5] This guide provides a comparative overview of the therapeutic applications of this scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Anticancer Potential: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of critical protein kinases and signaling pathways that are frequently dysregulated in cancer.[6]
One of the most prominent mechanisms of action is the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[7][8] Certain derivatives have been identified as potent pan-PI3K or dual PI3K/mTOR inhibitors.[8][9] For instance, a series of imidazo[1,2-a]pyridine derivatives were designed as PI3Kα inhibitors, with some compounds exhibiting IC50 values in the nanomolar range and inducing apoptosis in breast cancer cell lines.[7] Another study reported a derivative that not only inhibits the PI3K/Akt/mTOR pathway but also induces intrinsic apoptosis in non-small cell lung cancer cells.[7]
Furthermore, some compounds have demonstrated the ability to arrest the cell cycle and induce apoptosis in melanoma and cervical cancer cells.[7] These effects are often associated with the modulation of key regulatory proteins such as p53 and p21.[7][10] The anticancer activity of these compounds has been evaluated against a range of cancer cell lines, as summarized in the table below.
In Vitro Anticancer Activity of Imidazo[1,2-a]Pyridine Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | MTT | 9.7 | [7] |
| Compound 6 | WM115 (Melanoma) | MTT | 12.3 | [7] |
| Compound 6 | HeLa (Cervical Cancer) | MTT | 15.8 | [7] |
| IP-5 | HCC1937 (Breast Cancer) | MTT | Not specified | [10] |
| Thiazole derivative 12 | A375 (Melanoma) | Cell Proliferation | 0.14 | [11] |
| Thiazole derivative 12 | HeLa (Cervical Cancer) | Cell Proliferation | 0.21 | [11] |
| Compounds 6a, 6d, 6e, 6i | A549, C6, MCF-7, HepG2 | MTT | Antiproliferative | [12][13] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives, a key mechanism in their anticancer activity.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of OTS186935 Trihydrochloride: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of OTS186935 trihydrochloride, a potent protein methyltransferase SUV39H2 inhibitor. The following procedures are based on available safety data for the hydrochloride form and general best practices for laboratory chemical waste management. It is crucial to consult your institution's specific safety protocols and local regulations before proceeding with any disposal.
Summary of Chemical Safety Data
While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions for this compound is not publicly available, the SDS for the related compound OTS186935 (hydrochloride) indicates that it is not classified as a hazardous substance or mixture.[1] However, standard laboratory precautions should always be observed.
| Chemical Property | Value | Source |
| Molecular Formula | C25H29Cl4N5O2 | [2] |
| Molecular Weight | 593.34 g/mol | Inferred from Formula |
| Appearance | Solid | [3] |
| Storage | Store at -20°C | [2] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure you are wearing appropriate personal protective equipment.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Avoid creating dust and ensure adequate ventilation when working with the solid form.[1]
Step-by-Step Disposal Procedure
The following is a general procedure for the disposal of non-hazardous chemical waste. This should be adapted to comply with your institution's specific guidelines.
-
Consult Institutional Guidelines: Before beginning any disposal process, review your organization's chemical hygiene plan and waste disposal protocols. Contact your Environmental Health and Safety (EHS) department for clarification.
-
Assess for Contamination: Determine if the this compound waste is contaminated with any hazardous materials. If it is, it must be treated as hazardous waste.
-
Small Quantities of Uncontaminated Waste:
-
For trace amounts or empty containers, first ensure all product has been removed.
-
Rinse the container with a suitable solvent (e.g., water or ethanol). The rinseate must be collected and disposed of as chemical waste.
-
Deface the label on the empty container before disposing of it as regular laboratory glass or plastic waste, as per your institution's policy.
-
-
Bulk Quantities or Contaminated Waste:
-
All bulk quantities of this compound and any materials contaminated with it (e.g., absorbent pads, contaminated PPE) should be disposed of as chemical waste.
-
Place the waste in a clearly labeled, sealed container. The label should include the chemical name, concentration, and date.
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal contractor.
-
-
Spill Cleanup:
-
In the event of a spill, wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the absorbed material into a sealed container and label it as "Spill Debris containing this compound."
-
Dispose of the container as chemical waste through your EHS department.
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as chemical waste.[1]
-
Disposal Decision Workflow
The following diagram outlines the general decision-making process for the disposal of laboratory chemicals like this compound.
Disclaimer: This information is intended for guidance purposes only. Always prioritize your institution's specific protocols and local, state, and federal regulations for chemical waste disposal.
References
Personal protective equipment for handling OTS186935 trihydrochloride
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling OTS186935 trihydrochloride, a potent inhibitor of the protein methyltransferase SUV39H2.[1][2][3] Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of experimental protocols.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for OTS186935 hydrochloride classifies it as not a hazardous substance or mixture, standard laboratory precautions should always be observed.[4] The following personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[4]
Core PPE Requirements:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Gowns: A protective laboratory gown is required to prevent skin contact.[5]
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect from splashes.
-
Respiratory Protection: When handling the powder form or if adequate ventilation is not available, a NIOSH-approved respirator (such as an N-95) is recommended to prevent inhalation of dust.[5]
All PPE should be of proven resistant materials, and it is crucial to understand that the primary goal of PPE in this context is to create a barrier between the chemical and the worker.[5]
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (SUV39H2) | 6.49 nM | [1][2][3][6] |
| IC50 (A549 cell growth) | 0.67 µM | [7][8] |
| Molecular Formula | C25H29Cl4N5O2 | |
| Molecular Weight | 522.31 g/mol | [4][7] |
| Storage (Powder) | -20°C for 3 years | [6] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [4][7] |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Appropriate sterile, amber vials
-
Calibrated micropipettes and sterile, filtered tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Don all required personal protective equipment. Work within a certified chemical fume hood or a Class II Biosafety Cabinet to ensure proper ventilation.[4][5]
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.[7]
-
Storage: Store the stock solution in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month to ensure stability.[4][7] Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. If using an aqueous solution, it should be sterilized by filtration through a 0.22 µm filter before use.[7]
Operational Workflow for Safe Handling
The following diagram illustrates the key procedural steps for the safe handling of this compound, from preparation to disposal.
Disposal Plan
Contaminated materials and waste should be handled in accordance with institutional and local regulations for chemical waste.
-
Solid Waste: Collect any unused powder and contaminated consumables (e.g., pipette tips, vials) in a designated, sealed container for chemical waste.
-
Liquid Waste: Absorb liquid waste with a suitable material like diatomite or universal binders.[4]
-
Decontamination: Decontaminate all work surfaces and equipment by scrubbing with a suitable solvent such as alcohol.[4]
In case of a spill, evacuate the area, ensure adequate ventilation, and prevent the substance from entering drains or water courses.[4] Absorb the spill with an inert material and dispose of it as hazardous waste.[4] Always have a safety shower and eye wash station readily accessible.[4]
References
- 1. OTS186935 hydrochloride - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. gerpac.eu [gerpac.eu]
- 6. OTS186935 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
